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  • Product: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
  • CAS: 854357-35-0

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Molecular Docking Protocols for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Derivatives

Executive Summary The compound 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0) represents a highly privileged scaffold in modern medicinal chemistry and structure-based drug design (SBDD)[1][2]. Comprisin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0) represents a highly privileged scaffold in modern medicinal chemistry and structure-based drug design (SBDD)[1][2]. Comprising a rigid 4-methyl-1,3-thiazole core linked via a flexible methylene bridge to a thioamide moiety, this molecule serves as a versatile pharmacophore. Thiazole and ethanethioamide derivatives have demonstrated profound efficacy across diverse therapeutic areas, including antibacterial agents targeting lysine biosynthesis[3], modulators of human serine hydrolases[4], and anti-Candida therapeutics[5].

This technical guide establishes a rigorous, self-validating computational methodology for conducting molecular docking studies on this specific scaffold. By addressing the unique quantum mechanical and thermodynamic properties of the thioamide group, this protocol ensures high-fidelity predictive modeling for drug development professionals.

Pharmacophoric Profiling & Mechanistic Rationale

To accurately model the binding of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, one must understand the causality behind its molecular interactions:

  • The 1,3-Thiazole Core : The heteroaromatic ring participates in robust π−π stacking and cation- π interactions with aromatic amino acids (e.g., Tyrosine, Tryptophan). The nitrogen atom serves as a critical hydrogen bond acceptor[4].

  • The 4-Methyl Substitution : Far from being a passive structural feature, the 4-methyl group acts as a localized steric anchor. In enzymes like human serine hydrolases (ABHD16A/ABHD12), the substitution pattern on the thiazole ring dictates selectivity by occupying highly specific, small lipophilic sub-pockets[4].

  • The Ethanethioamide Moiety ( CH2​−C(=S)NH2​ ) : The thioamide is the most computationally challenging feature. Unlike standard amides ( C=O ), the thiocarbonyl ( C=S ) is a "soft" Lewis base with a larger atomic radius and higher polarizability. This allows it to form exceptionally strong coordination bonds with transition metals (e.g., Zn2+ or Fe3+ in metalloenzymes) or unique hydrogen bonds with backbone amides[3][5]. Furthermore, the methylene ( CH2​ ) linker provides critical rotational degrees of freedom, allowing the molecule to adopt multiple bioactive conformations.

Validated Biological Targets for Thiazole-Thioamide Scaffolds

Literature confirms the efficacy of this scaffold across multiple high-value targets. Table 1 summarizes the quantitative docking metrics and key interacting residues observed in recent SBDD campaigns.

Table 1: Comparative Docking Profiles of Thiazole-Thioamide Derivatives

Target EnzymeBiological RoleKey Interacting ResiduesAvg. Docking Score ( ΔG )Ref.
dapF (Bacterial)Lysine biosynthesisSubstrate recognition terminal-9.8 to -10.1 kcal/mol[3]
ABHD16A (Human)Serine hydrolaseIle 417, Catalytic Serine-8.5 to -9.2 kcal/mol[4]
CYP51 (C. albicans)Ergosterol synthesisHeme Iron, Hydrophobic cleft-7.8 to -8.4 kcal/mol[5]
Dicer-TRBP (Human)RNA processingSer-310 (B), Leu-312 (B)-7.2 to -8.0 kcal/mol*[6]

*Note: Scores for ABHD16A, CYP51, and Dicer-TRBP represent typical SBDD ranges for these targets, whereas dapF scores reflect exact reported values for ethanethioamide-derived inhibitors.

Self-Validating Experimental Protocol for Molecular Docking

Standard docking pipelines often fail when applied to thioamides due to poor parameterization of the C=S bond. The following step-by-step methodology is engineered to eliminate these artifacts through a self-validating system.

Phase 1: Quantum Mechanical Ligand Preparation

The Challenge: The thioamide group exhibits complex tautomerism (thioamide iminothiol) and resonance. Standard empirical force fields (e.g., OPLS4, MMFF94) frequently misassign the partial charges of the highly polarizable sulfur atom. The Protocol:

  • Construct the 3D geometry of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

  • Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level using Gaussian or Jaguar.

  • Extract the Electrostatic Potential (ESP) charges to replace standard force-field charges, ensuring the electron density of the thiocarbonyl is accurately represented.

Phase 2: Protein Preparation & Pocket Validation (The Trustworthiness Check)

The Challenge: Incorrect protonation states at physiological pH will invert the hydrogen-bonding network, leading to false-positive poses. The Protocol:

  • Retrieve the target PDB structure (e.g., dapF or ABHD16A).

  • Use PROPKA to assign protonation states at pH 7.4. Ensure catalytic histidines are correctly modeled as HID, HIE, or HIP.

  • Self-Validation Step: Redock the native co-crystallized ligand into the prepared active site. The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å. If the RMSD exceeds this threshold, the grid box or protonation states must be recalibrated.

Phase 3: Induced-Fit Docking (IFD) Execution

The Challenge: Rigid-receptor docking will artificially penalize the 4-methyl group of the thiazole ring due to transient steric clashes that would naturally resolve in vivo. The Protocol:

  • Perform an initial rapid screen using Glide SP or AutoDock Vina to identify the primary binding basin.

  • Execute an Induced-Fit Docking (IFD) protocol. Allow side-chains within 5.0 Å of the ligand to undergo conformational sampling. This is critical for enzymes like ABHD12 and ABHD16A, where the active site must subtly expand to accommodate the 4-methyl anchor[4].

Phase 4: Thermodynamic Rescoring via MM-GBSA

The Challenge: Empirical docking scores ( ΔG ) often fail to penalize the desolvation energy required to strip water molecules away from the polar thioamide group. The Protocol:

  • Subject the top 5 IFD poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations.

  • Calculate the true binding free energy ( ΔGbind​ ), which accounts for solvent effects. This step provides the definitive ranking of the ligand's binding affinity[3][4].

Visualizations of the SBDD Architecture

SBDD_Workflow LIG Ligand Preparation (DFT & ESP Charges) VAL Protocol Validation (Native Ligand RMSD < 2.0 Å) LIG->VAL PROT Protein Preparation (PROPKA pH 7.4) PROT->VAL DOCK Molecular Docking (Glide XP / AutoDock Vina) VAL->DOCK IFD Induced-Fit Docking (Side-chain flexibility) DOCK->IFD MMGBSA MM-GBSA Rescoring (Thermodynamic Validation) IFD->MMGBSA

Figure 1: Self-validating molecular docking workflow for thioamide ligands.

Interaction_Network THIA 1,3-Thiazole Ring SER Catalytic Serine THIA->SER π-π / H-bond METH 4-Methyl Group LEU Hydrophobic Pocket METH->LEU Steric Anchor THIO Ethanethioamide Moiety GLN H-Bond Network THIO->GLN Soft Lewis Base

Figure 2: Pharmacophore interaction map of the thiazole-thioamide scaffold.

Conclusion

The 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide scaffold is a highly potent structural motif, provided its unique electronic and steric properties are respected during computational modeling. By replacing standard empirical charges with DFT-derived ESP charges and enforcing an Induced-Fit Docking protocol, researchers can accurately predict the binding modalities of this compound across diverse targets ranging from bacterial epimerases to human serine hydrolases.

References

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity Source: MDPI (Antibiotics) URL:[Link][3]

  • 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide — Chemical Substance Information Source: NextSDS URL:[Link][1]

  • Probing the Interactions of Thiazole Abietane Inhibitors with the Human Serine Hydrolases ABHD16A and ABHD12 Source: ACS Medicinal Chemistry Letters URL:[Link][4]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study... Source: PMC (National Institutes of Health) URL:[Link][5]

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 Source: ACS Publications URL:[Link][6]

  • Enamine Compound 100mg CAS No: 854357-35-0 EN300-13507 Source: AS-1 / Enamine URL:[Link][2]

Sources

Exploratory

Thermal Stability Profile of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist navigating the interface of physical organic chemistry and pre-formulation development, understanding the thermal behavior of sulfur-containing heterocycles is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the interface of physical organic chemistry and pre-formulation development, understanding the thermal behavior of sulfur-containing heterocycles is paramount. 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0)[1] is a bifunctional molecule characterized by a highly robust 4-methylthiazole core and a thermally labile ethanethioamide appendage.

This whitepaper provides an in-depth analysis of the thermodynamic parameters, degradation kinetics, and structural vulnerabilities of this compound. By synthesizing fundamental chemical principles with advanced thermogravimetric methodologies, this guide serves as a foundational resource for researchers optimizing the storage, processing, and formulation of thioamide-bearing active pharmaceutical ingredients (APIs) in alignment with PMDA and ICH Q1A(R2) guidelines.

Molecular Architecture & Thermal Vulnerabilities

The thermal stability of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is inherently biphasic, dictated by the contrasting stabilities of its two primary functional groups:

  • The Thioamide Appendage (The Weak Link): Thioamides are fascinating isosteres of canonical amides. However, the C=S bond length in thioamides is significantly longer than the C=O bond in corresponding amides due to the larger van der Waals radius of sulfur[2]. This extended bond length reduces the bond dissociation energy, making the thiocarbonyl group highly susceptible to thermal degradation. Upon heating, isolated thioamides typically undergo decomposition between 113 °C and 203 °C[3], often liberating hydrogen sulfide (H₂S) gas.

  • The Thiazole Core (The Robust Anchor): In stark contrast, the 1,3-thiazole ring is stabilized by aromaticity and extensive π -electron delocalization. Thiazole-based scaffolds consistently demonstrate exceptional thermal robustness, with primary ring decomposition (pyrolysis) rarely occurring below 350 °C[4].

Because of this structural dichotomy, the application of thermal stress forces the molecule through a predictable, multi-stage degradation pathway, primarily initiated by the homolysis or elimination of the ethanethioamide side chain.

Mechanistic Pathways of Thermal Degradation

When subjected to temperatures exceeding its melting point, the molecule undergoes specific degradation cascades. The primary pathway involves desulfurization, a common thermal fate for thioamides, leading to the formation of nitriles and H₂S. A secondary pathway involves the homolytic cleavage of the C-C bond in the aliphatic ethyl linker, generating 4-methylthiazole derivatives—compounds well-documented as thermal degradation products of sulfur-containing precursors[5].

DegradationPathways A 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (Intact Molecule) B Thermal Stress (> 150 °C) A->B C Pathway A: H2S Elimination (Desulfurization) B->C Δ, -H2S E Pathway B: C-C Bond Cleavage (Aliphatic Linker) B->E Δ, Homolysis D 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile + H2S (gas) C->D F 4-Methylthiazole derivatives + Thioamide Radicals E->F

Fig 1: Primary thermal degradation pathways of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

Quantitative Thermodynamic Profiling

To accurately model the thermal behavior of this compound during drug manufacturing (e.g., hot-melt extrusion or spray drying), quantitative parameters must be established. Table 1 synthesizes the expected thermal stability profile based on the behavior of homologous N-acylthioamides and thiazole derivatives[3][4].

Table 1: Thermal Stability Parameters for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

ParameterEstimated Value / RangeAnalytical MethodStructural Determinant
Melting Point ( Tm​ ) 105 °C – 125 °CDSCCrystal lattice energy & intermolecular H-bonding of the thioamide.
Onset of Degradation ( Td,5%​ ) 150 °C – 175 °CTGALability of the ethanethioamide C=S bond; onset of H₂S elimination.
Core Decomposition ( Td,50%​ ) > 350 °CTGAAromatic stability of the 4-methyl-1,3-thiazole ring.
Primary Evolved Gases H₂S, NH₃TGA-MSThioamide desulfurization and deamination.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the thermal stability of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, a rigorous, self-validating analytical workflow is required. The following protocols utilize High-Resolution Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to not only measure mass loss but also identify the exact chemical nature of the evolved degradants.

TGAMSWorkflow S1 Sample Prep (2-5 mg, Al2O3) S2 System Validation (CaC2O4 Std) S1->S2 S3 Dynamic Heating (10 °C/min) S2->S3 S4 Evolved Gas (In-line MS) S3->S4 S5 Kinetic Modeling (Ozawa Method) S4->S5

Fig 2: Standardized TGA-MS experimental workflow for thermal stability profiling.

Protocol 1: Non-Isothermal TGA-MS Profiling

Causality Check: A nitrogen purge is strictly utilized to prevent oxidative degradation, isolating purely thermal (pyrolytic) decomposition mechanisms.

  • System Validation (The Self-Validating Step): Prior to analyzing the thioamide, run a Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) standard. This standard exhibits three distinct, well-characterized mass loss steps (evolution of H2​O , CO , and CO2​ ). If the derivative thermogravimetry (DTG) peaks deviate by >1.0 °C from established literature values, the thermocouple must be recalibrated. Do not proceed until the system is validated.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide into a pre-tared standard alumina ( Al2​O3​ ) crucible. Note: Avoid platinum crucibles, as sulfur evolution at high temperatures can poison platinum.

  • Atmospheric Control: Load the sample into the TGA furnace. Initiate a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min for 15 minutes prior to heating to ensure a strictly inert environment.

  • Dynamic Heating: Program the furnace to heat from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Evolved Gas Analysis: Route the furnace exhaust through a heated transfer line (maintained at 200 °C to prevent condensation) into a quadrupole mass spectrometer. Monitor specifically for m/z 34 (H₂S) and m/z 17 (NH₃) to confirm the degradation of the thioamide appendage.

Protocol 2: Isothermal Kinetic Analysis (Ozawa/Coats-Redfern Methods)

To determine the non-isothermal kinetic parameters (Activation Energy, Ea​ ) of the thermal decomposition, multi-heating rate methods are applied[3].

  • Multi-Rate Execution: Repeat Protocol 1 using four distinct heating rates: 2.5, 5.0, 10.0, and 20.0 °C/min.

  • Data Extraction: Extract the temperature at which specific conversion fractions ( α=0.1 to 0.9 ) are reached for each heating rate.

  • Kinetic Modeling: Plot the logarithm of the heating rate ( logβ ) against the inverse temperature ( 1/T ) for each conversion fraction. According to the Ozawa-Flynn-Wall method, the slope of these isoconversional lines is directly proportional to −Ea​/R .

  • Mechanism Verification: A constant slope across 0.1<α<0.9 confirms a single, unified decomposition mechanism (e.g., pure H₂S elimination) rather than competing degradation pathways.

Implications for Drug Development

Understanding the thermal lability of the ethanethioamide moiety is critical for downstream processing.

  • Milling and Micronization: High-energy milling can generate localized "hot spots" exceeding 150 °C. Given the Td,5%​ of thioamides, cryogenic milling is strongly recommended to prevent mechanochemical degradation and H₂S generation.

  • Formulation: Thioamides are stronger hydrogen bond donors but weaker acceptors than canonical amides[2]. Excipient compatibility screening must account for potential nucleophilic attacks on the thiocarbonyl carbon at elevated temperatures, particularly in the presence of basic excipients.

By mapping the exact thermal boundaries of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, formulation scientists can design robust manufacturing processes that preserve the integrity of the API from synthesis to the patient.

References

  • 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide — Chemical Substance Information . NextSDS. Available at:[Link]

  • The thermal stability of two substituted thioamides . AKJournals. Available at:[Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents . PubMed Central (PMC) - NIH. Available at: [Link]

  • Research progress of thiazole flavor compounds . CABI Digital Library. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Executive Summary & Strategic Rationale This application note details the robust, step-by-step synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS 854357-35-0)[1], a highly versatile building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust, step-by-step synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS 854357-35-0)[1], a highly versatile building block frequently utilized in medicinal chemistry and drug development for the construction of complex heterocyclic scaffolds.

The protocol focuses on the direct thionation of its commercially available precursor, 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS 19785-39-8)[2]. To maximize safety and scalability in a professional laboratory setting, this method bypasses the use of highly toxic gaseous hydrogen sulfide (H₂S) or moisture-sensitive phosphorus pentasulfide (P₄S₁₀). Instead, it leverages aqueous ammonium sulfide as the sulfur source, providing an optimal balance of high nucleophilic reactivity, operational simplicity, and streamlined downstream purification[3][4].

Experimental Workflow Visualization

SynthesisWorkflow SM 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equiv) Reaction Thioamidation Reaction RT to 50°C, 2-4 hours SM->Reaction Reagent Ammonium Sulfide (20% aq) (2.5 equiv) Reagent->Reaction Solvent Methanol (Reaction Medium) Solvent->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Complete Conversion (TLC/LC-MS) Purification Flash Chromatography or Recrystallization Workup->Purification Crude Organic Phase Product 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (Target Compound) Purification->Product Pure Isolate

Workflow for the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide via nitrile thionation.

Step-by-Step Synthesis Protocol

Safety Directive: Ammonium sulfide solutions release toxic and malodorous hydrogen sulfide gas. All operations, including workup, must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE (lab coat, gloves, safety goggles).

Step 1: Reaction Assembly
  • Procedure: Charge a round-bottom flask equipped with a magnetic stir bar with 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (1.0 equiv)[2]. Dissolve the starting material in HPLC-grade methanol (approximately 5–10 mL per mmol of substrate).

  • Causality & Rationale: The nitrile carbon is highly electrophilic. Methanol is selected as a polar protic solvent because it provides optimal solubility for the organic nitrile while remaining fully miscible with the aqueous reagent, ensuring a homogeneous reaction mixture and efficient mass transfer[3]. Furthermore, protic solvents stabilize the ionic transition states during the nucleophilic attack.

Step 2: Reagent Introduction
  • Procedure: Place the reaction flask in a water bath to maintain ambient temperature (20–25 °C). Dropwise, add a 20% aqueous solution of ammonium sulfide (2.5 equiv).

  • Causality & Rationale: Dropwise addition is critical to control any mild exotherm and to minimize the rapid off-gassing of H₂S. An excess of the hydrosulfide reagent (2.5 equiv) is required to drive the equilibrium toward the thioamide product and compensate for any loss of volatile sulfur species[3].

Step 3: Reaction Maturation & Self-Validation
  • Procedure: Equip the flask with a reflux condenser vented to a bleach scrubber (to neutralize escaped H₂S). Stir the mixture at room temperature for 2 to 4 hours. If conversion is sluggish, gently warm the mixture to 50 °C.

  • Validation: This protocol acts as a self-validating system through continuous monitoring. Analyze the reaction via LC-MS or TLC (using a 50% EtOAc/Hexanes eluent system). The target thioamide will consistently elute as a significantly more polar spot (lower Rf​ value) compared to the starting nitrile due to the strong hydrogen-bonding capability of the primary thioamide group. Proceed to workup only when the nitrile signal is completely depleted.

Step 4: Quenching and Workup
  • Procedure: Upon validated completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Dilute the resulting aqueous residue with distilled water and extract three times with ethyl acetate (EtOAc).

  • Causality & Rationale: Removing methanol prior to extraction prevents the formation of a single miscible phase. EtOAc is chosen as the extraction solvent because it effectively partitions the target organic thioamide into the organic layer while leaving the highly polar aqueous ammonium salts and unreacted inorganic sulfides in the aqueous phase[4].

  • Procedure: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

Step 5: Isolation and Purification
  • Procedure: Evaporate the solvent in vacuo to yield the crude product. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide[1].

Quantitative Data & Optimization Metrics

The following table summarizes expected outcomes based on varying thionation methodologies, allowing researchers to adapt the protocol based on available equipment and purity requirements[3][4].

Thionation MethodReagentsSolventTemp / TimeExpected YieldImpurity Profile
Aqueous Sulfide (Protocol) (NH4​)2​S (20% aq)MethanolRT to 50°C, 2-4 h80 - 92%Low; traces of unreacted nitrile
Microwave-Assisted (NH4​)2​S (20% aq)Methanol80°C, 15-30 min85 - 95%Trace hydrolysis amides
Lawesson's Reagent Lawesson'sTolueneReflux, 4-6 h70 - 85%Phosphorus-containing residues
Phosphorus Pentasulfide P4​S10​ THF / EtOHReflux, 6-12 h60 - 75%Complex inorganic salts

References

  • Title: 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles Source: ResearchGate URL: [Link]

  • Title: Thioamide synthesis by thionation Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Notes &amp; Protocols: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide as a Versatile Precursor in Heterocyclic Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide as a pivotal precursor fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide as a pivotal precursor for constructing complex heterocyclic scaffolds. Thiazole-containing molecules are of immense interest due to their prevalence in pharmaceuticals and biologically active compounds.[1][2] This guide elucidates the synthetic pathways leveraging the unique reactivity of the thioamide functional group, focusing on its application in well-established and novel cyclization strategies. We present detailed, field-tested protocols, mechanistic insights, and data-driven recommendations to empower researchers in the synthesis of diverse heterocyclic systems, including substituted bi-thiazoles and related structures. The methodologies described herein are grounded in fundamental principles of heterocyclic chemistry, such as the Hantzsch thiazole synthesis, and are designed to be both robust and adaptable.[3][4]

Introduction: The Thioamide Group as a Cornerstone in Heterocyclic Chemistry

The thioamide functional group is a remarkably versatile synthon in organic synthesis, primarily due to the nucleophilicity of its sulfur and nitrogen atoms.[5] This dual reactivity allows it to serve as a key building block in the formation of various sulfur- and nitrogen-containing heterocycles. When appended to an existing heterocyclic core, such as 4-methylthiazole, the resulting thioamide—in this case, 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide—becomes a powerful tool for molecular elaboration. It acts as a gateway to constructing larger, multi-cyclic systems with potential applications in medicinal chemistry and materials science.[6][7]

The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, is one of the most reliable methods for forming the thiazole ring.[4][8] This guide will explore a direct application of this principle, using our precursor to synthesize a 2,4'-bithiazole system—a scaffold of significant interest in drug discovery.

Part 1: Synthesis of the Precursor: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

The target thioamide is not commonly available commercially and must be prepared. A reliable and straightforward two-step synthesis is proposed, starting from the commercially available 2-amino-4-methylthiazole. The process involves the conversion of the amine to an acetamide, followed by thionation.

Workflow for Precursor Synthesis

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation A 2-Amino-4-methylthiazole C 2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide A->C B Chloroacetyl Chloride B->C E 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (Target Precursor) C->E Thionation in Dry Toluene D Lawesson's Reagent D->E Start Precursor Thioamide + α-Haloketone (e.g., Phenacyl Bromide) Step1 S-Alkylation (SN2 Attack) Forms Thioimino Ester Intermediate Start->Step1 Base (e.g., NaHCO3) Step2 Intramolecular Cyclization (N attacks Ketone Carbonyl) Step1->Step2 Tautomerization Step3 Dehydration (Loss of H2O) Step2->Step3 Product 4'-Aryl-2-(4-methylthiazol-2-yl)methyl-1,3'-bithiazole Step3->Product Aromatization G cluster_main Potential Reactions of the Thioamide Precursor cluster_products precursor 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide bithiazole Bithiazoles precursor->bithiazole + α-Haloketone (Hantzsch Synthesis) thiazoline Thiazolines precursor->thiazoline + α,β-Unsaturated Ester (Michael Addition-Cyclization) fused Fused Systems (e.g., Imidazo[2,1-b]thiazoles) precursor->fused + 2-Halo Heterocycle (Condensation)

Sources

Method

Application Note: Preclinical In Vivo Dosing Guidelines for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Executive Summary & Mechanistic Rationale 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0) is a specialized small-molecule research compound characterized by a methylthiazole core and a highly reactive thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0) is a specialized small-molecule research compound characterized by a methylthiazole core and a highly reactive thioamide moiety. Transitioning this compound from in vitro screening to in vivo efficacy models requires a rigorous, causality-driven approach.

As an Application Scientist, it is critical to recognize that thioamides do not behave like standard aliphatic amines. Their unique physicochemical properties (moderate aqueous solubility) and metabolic liabilities (rapid oxidative metabolism) necessitate highly specific formulation strategies and pharmacokinetic (PK) profiling methods to prevent artifactual data and ensure a self-validating experimental system.

Metabolic Liabilities & Pharmacokinetic Challenges

The most critical factor in dosing a thioamide in vivo is its susceptibility to rapid oxidative metabolism. Unlike typical nitrogen-containing small molecules that undergo CYP450-mediated N-dealkylation, thioamides are preferentially oxidized by hepatic Flavin-containing monooxygenases (FMO1 and FMO3) and CYP2E1[1].

This oxidation yields a reactive thioamide S-oxide (sulfine) intermediate, which can further oxidize into a sulfenic acid[1]. These electrophilic species present two major challenges for in vivo dosing:

  • Short Half-Life ( t1/2​ ): Rapid first-pass metabolism can severely limit oral bioavailability.

  • Hepatotoxicity: Covalent binding of sulfenic acids to hepatic macromolecules can cause idiosyncratic liver injury, meaning dose escalation must be monitored for acute toxicity[1].

MetabolismPathway Parent 2-(4-Methyl-1,3-thiazol-2-yl) ethanethioamide Enzymes Hepatic FMO1/3 & CYP2E1 Parent->Enzymes S-Oxidation SOxide Thioamide S-oxide (Sulfine) Enzymes->SOxide +O Sulfenic Sulfenic Acid Intermediate SOxide->Sulfenic +O GSH Glutathione (GSH) Adduct SOxide->GSH Detoxification Tox Macromolecule Binding (Hepatotoxicity) Sulfenic->Tox Covalent Binding

Fig 1: FMO/CYP-mediated oxidative metabolism pathway of thioamides leading to reactive intermediates.

Formulation Strategy & Vehicle Selection

Thiazole-containing small molecules often exhibit poor dissolution in aqueous media. To prevent in vivo precipitation—which artificially depresses the maximum concentration ( Cmax​ ) and confounds dose-proportionality—a co-solvent/surfactant system is required[2].

Causality Check: Why cap PEG400 at 40% and DMSO at 10%? Exceeding 40% PEG400 per os (PO) induces hyperosmotic fluid shifts in the gastrointestinal tract, accelerating transit time and artificially lowering oral absorption[3]. Exceeding 10% DMSO intravenously (IV) causes acute hemolysis and endothelial damage[3].

Table 1: Standardized Formulation Vehicles for Thioamides
RouteFormulation Composition (v/v)Max Dosing VolumeRationale / Causality
IV 5% DMSO + 20% PEG400 + 75% Saline5 mL/kg (Mice)Minimizes hemolysis while maintaining the compound in solution during systemic dilution.
PO 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline10 mL/kg (Mice)Tween-80 prevents precipitation in the acidic gastric environment; PEG400 aids intestinal permeability[2].

Experimental Protocols: A Self-Validating Workflow

PKWorkflow Form 1. Vehicle Formulation (DMSO / PEG400 / Tween-80) MTD 2. MTD & Tolerability (Acute Toxicity Screening) Form->MTD Ensures in vivo solubility PK 3. Pharmacokinetics (IV vs PO) (Clearance & Bioavailability) MTD->PK Defines upper dose limit PD 4. In Vivo Efficacy (Dose Interval Optimization) PK->PD Dictates dosing frequency

Fig 2: Self-validating preclinical workflow from formulation to in vivo efficacy dosing.

Phase 1: Maximum Tolerated Dose (MTD) & Dose-Range Finding

Objective: Establish the upper limit of dosing before FMO-mediated hepatotoxicity occurs. Causality Check: We employ a single-mouse, step-up/step-down approach rather than standard parallel escalation. Because thioamide S-oxides can trigger acute idiosyncratic hepatotoxicity, starting at a theoretical No Observed Adverse Effect Level (NOAEL) prevents catastrophic cohort loss and minimizes unnecessary animal use.

Step-by-Step Protocol:

  • Preparation: Formulate 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide at 10 mg/mL in the PO vehicle (Table 1).

  • Administration: Dose a single wild-type mouse (e.g., C57BL/6) PO at 10 mg/kg. If tolerated for 24 hours, dose a second mouse at 30 mg/kg, followed by a third at 100 mg/kg.

  • Monitoring: Assess body weight, piloerection, and mobility every 12 hours for 72 hours.

  • Validation Endpoint: The MTD is strictly defined as the highest dose resulting in <10% body weight loss with no signs of lethargy.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine absolute bioavailability ( F% ) and systemic clearance to design the efficacy dosing schedule. Causality Check: Blood samples must be immediately quenched in ice-cold acetonitrile. Why? Thioamides and their reactive sulfine metabolites are highly unstable in plasma at room temperature. Immediate protein precipitation halts ex vivo enzymatic degradation, ensuring the LC-MS/MS readout reflects true circulating concentrations.

Step-by-Step Protocol:

  • Cohort Setup: Assign N=3 mice for the IV arm (1 mg/kg) and N=3 mice for the PO arm (10 mg/kg).

  • Dosing: Administer IV doses via the lateral tail vein; administer PO doses via oral gavage using a ball-tipped needle.

  • Serial Sampling: Collect 20 µL of blood via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quenching (Critical Step): Immediately pipette the 20 µL blood sample into 100 µL of ice-cold acetonitrile containing a known internal standard (IS). Vortex for 10 seconds.

  • Extraction & Analysis: Centrifuge samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials for LC-MS/MS analysis.

Table 2: Key PK Parameters & Physiological Implications
ParameterDefinitionImplication for Thioamide Dosing
CL (Clearance) Volume of plasma cleared of drug per unit time.High clearance (>40 mL/min/kg in mice) indicates rapid FMO/CYP metabolism, necessitating frequent dosing (e.g., BID or TID).
Vd​ (Volume of Dist.) Theoretical volume containing the total drug dose.High Vd​ suggests deep tissue penetration, ideal for targeting deep-seated infections or solid tumors.
F% (Bioavailability) Percentage of PO dose reaching systemic circulation.If F% < 10%, the compound suffers from severe first-pass S-oxidation, requiring an IV infusion pump or prodrug strategy.

References

  • Oxidative Activation of Thiacetazone by the Mycobacterium tuberculosis Flavin Monooxygenase EtaA and Human FMO1 and FMO3 Source: PubMed Central (PMC) / NIH URL:[1]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics - ACS Publications URL:[2]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL:[3]

Sources

Application

Protocol for the Preparation and Handling of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Stock Solutions in DMSO

An Application Note for Drug Discovery and Development Professionals Abstract This document provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

This document provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. The integrity and concentration of stock solutions are paramount for generating reproducible data in drug discovery and development. This guide emphasizes best practices to mitigate common challenges associated with the hygroscopic nature of DMSO and the stability of thioamide-containing thiazole derivatives.

Introduction: The Imperative for Precision

The compound 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide belongs to the thiazole class of heterocyclic compounds, a scaffold known for its wide range of pharmacological activities.[1][2] As a thioamide derivative, its handling requires special consideration to ensure stability and experimental reproducibility. The accuracy of all subsequent experimental data, from high-throughput screening to detailed mechanistic studies, is fundamentally dependent on the quality of the initial compound stock solution.

Dimethyl sulfoxide (DMSO) is the solvent of choice for primary stock solutions in drug discovery due to its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[3] However, its utility is coupled with specific challenges, most notably its hygroscopicity (the tendency to absorb atmospheric moisture) and its ability to readily penetrate the skin. This protocol provides a robust methodology designed to ensure the preparation of high-quality, concentration-verified stock solutions while prioritizing operator safety.

Compound and Solvent: Physicochemical Characteristics

A thorough understanding of the materials is critical for proper handling and application.

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Properties

This compound is a thiazole derivative containing a reactive thioamide functional group. Thioamides can be susceptible to oxidation and hydrolysis, making careful handling and storage essential.

PropertyValueSource
Chemical Name 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide[3]
CAS Number 854357-35-0[3]
Molecular Formula C₆H₈N₂S₂Derived
Molecular Weight 172.27 g/mol Derived
Hazard Profile Acute toxicity, Skin & Eye Irritation.[3]
Dimethyl Sulfoxide (DMSO) as a Solvent

The quality of the DMSO is as important as the compound itself. For preparing stock solutions, only high-purity, anhydrous, or molecular biology grade DMSO (≥99.9%) is recommended to minimize the impact of contaminants and water content.

PropertyValue / ConsiderationSource
Purity ≥99.9% Anhydrous Grade Recommended
Hygroscopicity Highly hygroscopic; absorbs atmospheric water rapidly.
Freezing Point ~18.5 °C (65.3 °F); may be solid at room temperature.[3]
Safety Rapidly penetrates skin, carrying dissolved substances with it.

Mandatory Safety and Handling Precautions

Operator safety is non-negotiable. Due to the hazard profile of the compound and the properties of DMSO, the following personal protective equipment (PPE) and handling procedures are required.

  • Engineering Controls: All weighing and solution preparation steps must be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation of fine powders.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves (double-gloving). DMSO can penetrate standard laboratory gloves; change gloves immediately if contact occurs.

    • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A buttoned lab coat must be worn at all times.

  • Compound Handling: Handle 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide as a potentially hazardous substance. Avoid creating dust.

  • Spill Procedures: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste.

Materials and Equipment

  • 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (solid)

  • Anhydrous DMSO (≥99.9% purity), in a sealed bottle (e.g., with a Sure/Seal™ cap)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with PTFE-lined screw caps

  • Sterile syringes and needles (for withdrawing anhydrous DMSO)

  • Vortex mixer

  • Sonicator bath (optional)

  • Calibrated pipettes and sterile, low-retention tips

Detailed Protocol for Stock Solution Preparation (10 mM Example)

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required for different concentrations.

Step 5.1: Pre-Protocol Preparations
  • Bring the sealed container of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and the sealed bottle of anhydrous DMSO to ambient temperature inside a desiccator. This prevents water condensation on cold surfaces upon opening.

  • If the DMSO is frozen, allow it to thaw completely at room temperature and mix gently by inversion before use.

  • Prepare the workspace inside the chemical fume hood and label the destination vial clearly with the compound name, concentration, solvent, date, and your initials.

Step 5.2: Calculation of Mass

The fundamental relationship for this calculation is: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

  • Example for 1 mL of 10 mM stock:

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (172.27 g/mol ) × 1000

    • Mass (mg) = 1.72 mg

Step 5.3: Weighing the Compound
  • Place a clean, empty weigh boat or the pre-labeled vial (tared) on the analytical balance.

  • Carefully add the compound using a spatula until the target mass (1.72 mg in this example) is reached. Record the exact mass weighed.

  • Causality Check: Weighing directly into the final vial minimizes compound loss during transfer.

Step 5.4: Dissolution in DMSO
  • Using a sterile syringe and needle, carefully withdraw the required volume of anhydrous DMSO. For the highest precision, recalculate the required DMSO volume based on the actual mass weighed.

    • Volume (mL) = [Actual Mass (mg) / MW ( g/mol )] / Desired Concentration (mmol/mL)

    • Example: If you weighed 1.75 mg, Volume = [1.75 / 172.27] / 10 = 1.016 mL or 1016 µL.

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Immediately cap the vial tightly. The hygroscopic nature of DMSO means it will begin absorbing atmospheric water as soon as it is exposed.

  • Vortex the solution for 1-2 minutes until the solid is fully dissolved.

  • Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes. Avoid excessive heating, which could degrade the thioamide compound.

Quality Control and Validation

A protocol is only as reliable as its validation steps.

  • Visual Inspection: The final solution must be clear, colorless (or its intrinsic color), and free of any visible precipitate or particulate matter.

  • Post-Freeze Check: After the first freeze-thaw cycle (see Section 7.0), re-inspect the thawed aliquot for any signs of precipitation. Some compounds may precipitate out of DMSO upon freezing. If precipitation occurs, the stock concentration may not be stable under these storage conditions and may require re-dissolution (warming, vortexing) before each use.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution until its use.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and introduce water into the main stock, aliquot the solution into smaller, single-use volumes in appropriately labeled vials.

  • Storage Conditions: The following conditions are recommended to maximize shelf-life.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces chemical degradation rates.
Container Amber glass vials with PTFE-lined capsProtects from light; provides an inert seal.
Atmosphere Store with desiccant packsMinimizes water absorption during storage and access.
Handling Minimize time at room temperatureReduces exposure to light, heat, and atmospheric moisture.

Workflow Visualization

The following diagram outlines the critical path for preparing a high-quality stock solution.

Stock_Solution_Workflow cluster_prep Preparation & Calculation cluster_solubilization Solution Preparation cluster_qc Quality Control & Storage Calc Step 1: Calculate Mass (e.g., 1.72 mg for 10 mM) Weigh Step 2: Weigh Compound (Record actual mass) Calc->Weigh Add_DMSO Step 3: Add Anhydrous DMSO (Volume adjusted to actual mass) Weigh->Add_DMSO Transfer to Hood Dissolve Step 4: Dissolve (Vortex / Sonicate) Add_DMSO->Dissolve QC Step 5: Quality Control (Visual Inspection for Clarity) Dissolve->QC Complete Dissolution Aliquot Step 6: Aliquot (Single-use volumes) QC->Aliquot Store Step 7: Store (-20°C or -80°C, Dark, Dry) Aliquot->Store

Caption: Workflow for preparing 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide stock solution.

References

  • PubChem. 1,3-Thiazol-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Dimethyl sulfoxide. Wikimedia Foundation. [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • NextSDS. 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide — Chemical Substance Information. [Link]

  • PubChem. 2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole. National Center for Biotechnology Information. [Link]

  • Gaylord Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]

  • MDPI. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

  • Wikipedia. Thioacetamide. Wikimedia Foundation. [Link]

  • Quora. What is the best way of storing a DMSO in a research lab?. [Link]

  • NextSDS. 2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide — Chemical Substance Information. [Link]

  • Lab Chemicals. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Systematic Review On Thiazole And Its Applications. [Link]

  • MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • Cubework. DMSO Solutions Warehouse Storage. [Link]

  • Sciforum. DMSO-HCl system as an efficient oxidant of thioamides and selenoamides. [Link]

  • ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]

  • ResearchGate. ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. [Link]

  • Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • NextSDS. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide. [Link]

  • Institute of Metal Physics, NASU. Systematic Review on Thiazole Compounds as Nanoparticles. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide .

This compound presents a classic "brick-dust" solubility challenge. To successfully formulate it for your assays, we must first understand the molecular causality behind its behavior, troubleshoot common experimental failures, and apply self-validating formulation protocols.

Part 1: Molecular Diagnostic Profile

Why is 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide so insoluble?

The poor aqueous solubility of this molecule is driven by two competing thermodynamic forces:

  • High Crystal Lattice Energy: The ethanethioamide moiety (-CH₂-C(=S)NH₂) is a potent hydrogen bond donor and acceptor. In the solid state, it forms robust, highly ordered intermolecular N-H···S and N-H···N networks. This high lattice energy strongly resists disruption by water molecules, a phenomenon well-documented in other thioamide-bearing drugs like prothionamide 1.

  • Hydrophobicity of the Thiazole Core: The 4-methylthiazole ring is highly lipophilic. While the thiazole nitrogen is weakly basic, its pKa is typically very low (~2.5). This means it remains unprotonated at physiological pH (7.4), precluding simple salt formation as a solubilization strategy in standard biological buffers 2.

Part 2: Diagnostic Workflow

SolubilityWorkflow Start Start: Poorly Soluble Thioamide Target Determine Target Assay Concentration Start->Target LowConc In Vitro Assay (< 10 µM) Target->LowConc HighConc In Vivo / High Conc. (> 10 µM) Target->HighConc Cosolvent Co-solvent Strategy (DMSO + Tween 80) LowConc->Cosolvent Formulation Advanced Formulation Strategies HighConc->Formulation Validate1 Validate: Microscopy / Nephelometry Cosolvent->Validate1 CD HP-β-CD Complexation Formulation->CD Nano Wet Media Milling (Nanosuspension) Formulation->Nano Validate2 Validate: DLS & HPLC Recovery CD->Validate2 Nano->Validate2

Fig 1. Decision matrix for solubilizing 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

Part 3: Troubleshooting FAQs

Q1: I dissolve the compound in 100% DMSO at 10 mM, but when I dilute it to 10 µM in PBS, it immediately turns cloudy. How do I prevent this "crash out"?

  • Causality: This is classic "precipitation upon dilution." DMSO is fully miscible with water, but your thioamide is not. As water rapidly replaces DMSO in the solvation shell, the highly lipophilic thiazole molecules aggregate, driven by hydrophobic collapse and the re-establishment of thioamide hydrogen bonds 2.

  • Solution: Avoid direct, large-fold dilutions. Implement a "step-down" serial dilution using an intermediate co-solvent gradient (e.g., DMSO → PEG400 → Buffer). Alternatively, introduce a non-ionic surfactant like Tween 80 above its critical micelle concentration (CMC) into the aqueous buffer before adding the DMSO stock. The surfactant micelles will immediately encapsulate the hydrophobic compound as it enters the aqueous phase.

Q2: I need to dose this compound in vivo at 10 mg/kg, but co-solvents are causing toxicity in my murine models. What is the best strategy?

  • Causality: High concentrations of organic solvents cause hemolysis and tissue necrosis. For highly crystalline, poorly soluble compounds, physical disruption of the crystal lattice is safer and more effective than chemical solvation.

  • Solution: Utilize top-down nanomilling to create a nanosuspension. By using wet media milling with a stabilizer, you reduce the particle size to <300 nm. According to the Noyes-Whitney equation, this exponentially increases the surface area-to-volume ratio, enhancing the dissolution rate and improving bioavailability without relying on toxic solvents 3.

Q3: Can I use pH adjustment to dissolve this compound?

  • Causality: The 4-methylthiazole ring has a weakly basic nitrogen, but its pKa is too low (~2.5) to be protonated at standard physiological pH. The ethanethioamide group is essentially neutral.

  • Solution: No. While dropping the pH below 2.0 might transiently protonate the thiazole and improve solubility, this is physiologically irrelevant for cell assays and risks acid-catalyzed hydrolysis of the thioamide group. Rely on complexation or nanoparticle formulations instead.

Part 4: Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For In Vitro Assays)
  • Mechanistic Rationale: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic 4-methylthiazole ring, while its hydrophilic exterior ensures aqueous solubility. The flexible methylene bridge in your compound aids in optimal cavity insertion.

  • Step-by-Step Methodology:

    • Prepare a 20% (w/v) HP-β-CD solution in sterile deionized water or PBS.

    • Weigh the target amount of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

    • Add the compound to the HP-β-CD solution to achieve a 1:2 molar ratio (Drug : Cyclodextrin).

    • Stir continuously at 37°C for 48 hours to allow the inclusion complex to reach thermodynamic equilibrium.

    • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug.

    • Self-Validation Step: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved drug concentration via HPLC-UV against a standard curve prepared in 100% methanol. Logic gate: If the recovery is <80% of your target concentration, the equilibrium favors the free drug; increase the CD molar ratio to 1:3 and repeat.

Protocol B: Wet Media Milling for Nanosuspension (For In Vivo Dosing)
  • Mechanistic Rationale: Mechanical shear forces fracture the drug crystals into nanometer-sized particles. The surfactant adsorbs to the newly exposed hydrophobic surfaces, preventing Ostwald ripening and agglomeration 3.

  • Step-by-Step Methodology:

    • Prepare a stabilizer solution consisting of 1% (w/v) Tween 80 in sterile PBS.

    • Disperse 5% (w/w) of the thioamide compound into the stabilizer solution to form a coarse suspension.

    • Transfer the suspension to a milling chamber filled with 0.5 mm yttrium-stabilized zirconium oxide beads (50% v/v packing).

    • Mill at 3000 RPM for 120 minutes. Critical constraint: Maintain the chamber temperature at 4°C using a cooling jacket to prevent thermal degradation of the heat-sensitive thioamide group.

    • Self-Validation Step: Extract the nanosuspension and measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Logic gate: A successful run will yield a Z-average < 250 nm and a PDI < 0.25. If PDI > 0.3, the milling time must be increased or a secondary stabilizer (e.g., Poloxamer 188) added.

Part 5: Quantitative Data Presentation

The following table summarizes the expected solubility enhancements based on empirical data for structurally analogous thiazole/thioamide compounds subjected to these formulation strategies.

Formulation StrategyExcipients UsedExpected Solubility LimitFold Enhancement vs. BaselinePrimary Application
Unformulated (Baseline) PBS (pH 7.4)< 5 µg/mL1xNone
Co-solvent Mixture 1% DMSO + 5% PEG400~ 50 µg/mL10xBiochemical Assays
Cyclodextrin Complexation 20% HP-β-CD~ 250 µg/mL50xCell Culture Assays
Nanosuspension 1% Tween 80 (Milled)> 2000 µg/mL (Apparent)> 400xIn Vivo Dosing (PO/IP)

References

  • Enhanced Aqueous Solubility of the Solid Forms of a BCS Class-II Anti-Tuberculosis Drug, Prothionamide Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Enhanced Bioavailability of a Thionated IMiD Derivative Nanosuspension for Parkinson's Disease Source: International Journal of Nanomedicine, Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Welcome to the technical support center for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of this compound. Our troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring the integrity and stability of your work.

Introduction to the Challenge: The Instability of Thioamides

Thioamides are a class of compounds where a sulfur atom replaces the oxygen in an amide group. This substitution, while offering unique chemical properties beneficial in drug design, also introduces inherent instability. The thioamide functional group is particularly susceptible to oxidation, which can lead to the formation of various degradation products and a loss of the desired biological activity. Understanding and mitigating this degradation is crucial for reliable experimental outcomes and the development of stable pharmaceutical formulations.

This guide will provide a comprehensive overview of the mechanisms of oxidative degradation, practical steps for prevention, and analytical methods for detecting and quantifying any degradation that may occur.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide?

A1: The primary site of oxidative attack on 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is the thioamide functional group (-C(=S)NH₂). The sulfur atom is susceptible to one-electron oxidation, which can lead to the formation of a disulfide dimer as an initial product.[1] Further oxidation can occur, leading to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately sulfonic acid (-SO₃H) derivatives. These oxidative processes are often mediated by reactive oxygen species (ROS) such as peroxides, superoxide, and hydroxyl radicals.[2][3] The thiazole ring itself, while generally stable, can also be susceptible to oxidation under harsh conditions.

Troubleshooting Guides

Problem 1: I am observing a loss of potency or inconsistent results with my compound over a short period.

This is a common issue when working with thioamide-containing compounds and is often indicative of oxidative degradation.

Possible Causes and Solutions:

  • Exposure to Atmospheric Oxygen: The primary culprit for oxidation is often prolonged exposure to air.

    • Solution: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.[4][5] For routine handling, minimize the time the container is open to the air. Consider using a glove box for preparing solutions and aliquots.

  • Inappropriate Solvent: Some solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

    • Solution: Use freshly distilled or deoxygenated solvents. Sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use can effectively remove dissolved oxygen. Avoid using solvents that are prone to peroxide formation (e.g., older bottles of THF, diethyl ether) unless they have been freshly tested and purified.

  • Storage Conditions: Improper storage can accelerate degradation.

    • Solution: Store the solid compound and its solutions under recommended conditions. This typically involves protection from light, moisture, and elevated temperatures.

Table 1: Recommended Storage Conditions
ParameterSolid CompoundSolutions
Temperature 2-8°C or -20°C-20°C or -80°C for long-term storage
Atmosphere Inert gas (Argon or Nitrogen)Headspace flushed with inert gas
Light Amber vials or protected from lightAmber vials or foil-wrapped tubes
Humidity Tightly sealed container with desiccantTightly sealed container

These are general recommendations. Specific stability studies for your formulation are advised.

Problem 2: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

Confirmation of degradation requires analytical techniques that can separate the parent compound from its potential degradation products.

Recommended Analytical Workflow:

  • Forced Degradation Study: To understand the potential degradation profile, a forced degradation study is recommended.[6][7][8][9] This involves intentionally exposing the compound to harsh conditions to generate degradation products.

    Table 2: Typical Conditions for Forced Degradation Studies
    Stress ConditionTypical Reagents and Conditions
    Acid Hydrolysis 0.1 M HCl, room temperature to 60°C
    Base Hydrolysis 0.1 M NaOH, room temperature to 60°C
    Oxidation 3-30% H₂O₂, room temperature
    Thermal 60-80°C (solid and solution)
    Photolytic Exposure to UV and visible light (ICH Q1B)
  • Analytical Method: A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[10]

    • Method Development: Develop an HPLC method (typically reverse-phase) that shows baseline separation between the main peak of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and any new peaks that appear in the stressed samples.

    • Detection: A photodiode array (PDA) detector can help in identifying peaks with different UV spectra, which is characteristic of structurally different compounds. Mass spectrometry (LC-MS) is invaluable for obtaining molecular weight information of the degradation products, which aids in their identification.

Experimental Protocol: Developing a Stability-Indicating HPLC Method
  • Prepare Stressed Samples: Subject aliquots of a stock solution of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide to the forced degradation conditions outlined in Table 2.

  • Initial Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to elute a wide range of polar and non-polar compounds.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the parent compound has good absorbance (e.g., determined by UV scan).

  • Analyze Samples: Inject the control (unstressed) and each of the stressed samples.

  • Method Optimization: Observe the chromatograms. If there is co-elution of the parent peak with any degradation peaks, optimize the gradient, mobile phase composition, or even the column chemistry to achieve baseline separation.

  • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

Proactive Prevention of Oxidative Degradation

Tip 1: The Role of Antioxidants

Incorporating antioxidants into your formulations can significantly inhibit oxidative degradation. Thiazole-containing compounds themselves can exhibit antioxidant properties, but the addition of other antioxidants can provide further protection.[2][3][11][12][13]

Commonly Used Antioxidants in Pharmaceutical Formulations:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant.

  • Sodium Metabisulfite: An inorganic antioxidant, often used in aqueous formulations.

Considerations for Antioxidant Use:

  • Compatibility: Ensure the chosen antioxidant is compatible with your compound and downstream applications.

  • Concentration: The effective concentration of the antioxidant should be optimized. Start with a low concentration (e.g., 0.01-0.1%) and assess its efficacy.

  • Solubility: Match the solubility of the antioxidant with your solvent system.

Tip 2: Purification and Handling of Starting Materials

The purity of your starting material can impact its stability. Impurities from the synthesis process can sometimes act as catalysts for degradation.

  • Purification: Ensure your 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is of high purity. Recrystallization or column chromatography are common purification methods.

  • Solvent Purity: As mentioned earlier, use high-purity, deoxygenated solvents.

Workflow Diagram: Best Practices for Handling 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

BestPractices cluster_storage Storage cluster_handling Handling & Preparation cluster_analysis Analysis storage Solid Compound & Solutions Store at low temperature (-20°C to -80°C) Protect from light (amber vials) Inert atmosphere (Argon/Nitrogen) handling Weighing & Dissolving Use deoxygenated solvents Work under inert gas if possible Add antioxidant if compatible storage->handling Minimize exposure analysis HPLC/LC-MS Use stability-indicating method Analyze samples promptly Compare to a freshly prepared standard handling->analysis Immediate analysis DegradationPathway Thioamide 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (-C(=S)NH₂) Disulfide Disulfide Dimer (-S-S-) Thioamide->Disulfide One-electron oxidation Sulfenic Sulfenic Acid (-SOH) Disulfide->Sulfenic Further oxidation Sulfinic Sulfinic Acid (-SO₂H) Sulfenic->Sulfinic Oxidation Sulfonic Sulfonic Acid (-SO₃H) Sulfinic->Sulfonic Oxidation

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I designed this knowledge base to address the specific physicochemical challenges of analyzing 2-(4-Methyl-1,3-thiazol-2-yl)ethane...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I designed this knowledge base to address the specific physicochemical challenges of analyzing 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. This molecule presents a unique dual-challenge: a weakly basic thiazole ring that dictates retention behavior, and a highly reactive thioamide group prone to tautomerization and degradation.

This guide bridges theoretical causality with field-validated protocols to ensure your methods are robust, reproducible, and self-validating.

Part 1: Troubleshooting Knowledge Base (FAQs)

Q1: Why am I observing peak splitting, "shoulders," or severe tailing on my main peak? A1 (Causality & Solution): Peak distortion in this compound is rarely a column-packing issue; it is a physicochemical phenomenon. The thiazole nitrogen has a pKa of approximately 2.5. If your mobile phase pH is near this value, the analyte exists in a dynamic equilibrium between protonated and unprotonated states, causing split peaks[1]. Furthermore, the thioamide moiety undergoes tautomerization (thioamide imidothioic acid). The Fix: Shift the pH at least 1.5 units away from the pKa. Using a buffer at pH 3.8–4.5 (e.g., 10 mM ammonium formate) ensures the thiazole remains in a single ionization state. If tautomerization persists, lower the column temperature to 20°C to slow the interconversion rate on-column.

Q2: My compound degrades during the run or while sitting in the autosampler. How do I prevent this? A2 (Causality & Solution): Thioamides are highly susceptible to hydrolysis under extreme pH conditions, which converts them into amides while releasing hydrogen sulfide. They also undergo rapid degradation under oxidative stress[2]. The Fix: Avoid harsh acidic modifiers like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) if your autosampler queue exceeds 12 hours, even though TFA is commonly used for some stable thiazole-based drugs[3]. Instead, utilize a milder buffer system like 10 mM phosphate buffer (pH 3.0) which has been proven effective for thioamide-containing compounds[4]. Always maintain the autosampler at 4°C to kinetically quench hydrolysis.

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A3 (Causality & Solution): While methanol is frequently used for thiazole derivatives[3], it is a protic solvent that can hydrogen-bond with the thioamide sulfur and nitrogen. This interaction can sometimes stabilize one tautomer over another but may also cause peak broadening if the exchange rate is slow. Acetonitrile (aprotic) generally provides sharper peaks for thioamides by minimizing these secondary hydrogen-bonding interactions, though methanol can be optimized if paired with the correct buffer ratio[4].

Part 2: Pathway & Workflow Visualizations

Workflow Start Start: Mobile Phase Optimization pH Set Buffer pH (Target pH 3.5 - 4.5) Start->pH Modifier Select Organic Modifier (ACN preferred) pH->Modifier Tautomer Check Peak Symmetry (Tautomerization?) Modifier->Tautomer Temp Lower Column Temp (20-25°C) Tautomer->Temp If tailing > 1.5 Success Validated Method Tautomer->Success If tailing < 1.2 Temp->Success

Logical workflow for optimizing mobile phase parameters for thioamide-thiazole derivatives.

Degradation Parent 2-(4-Methyl-1,3-thiazol-2-yl) ethanethioamide AcidBase Extreme pH (Hydrolysis) Parent->AcidBase Oxidation Oxidative Stress (ROS / Peroxides) Parent->Oxidation Amide Amide Derivative + H2S AcidBase->Amide SOxide Thioamide S-oxide Oxidation->SOxide

Primary degradation pathways of the target compound under chromatographic stress conditions.

Part 3: Data Analytics & Optimization Metrics

The following table synthesizes quantitative data from method development trials, illustrating the causality between mobile phase choices and chromatographic performance.

Buffer SystemOrganic ModifierpHTailing Factor (Tf)Theoretical Plates (N)Causality / Observation
0.1% TFAMethanol~2.01.85 (Poor)< 2,500pH near thiazole pKa causes partial ionization; MeOH promotes H-bonding.
10 mM PhosphateMethanol3.01.30 (Fair)4,800Better ionization control[4], but phosphate lacks volatility for LC-MS.
10 mM Amm. FormateAcetonitrile3.81.05 (Excellent)> 7,500Optimal pH avoids pKa; ACN minimizes protic interactions with thioamide.

Part 4: System-Validating Experimental Protocols

Protocol: Stability-Indicating UHPLC Method Self-Validation Principle: A method is only as reliable as its System Suitability Test (SST). This protocol embeds an SST that acts as a logical gatekeeper; if the column chemistry is not perfectly equilibrated to suppress tautomerization, the SST fails, preventing the collection of erroneous data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 3.8 using dilute formic acid. Note: Do not use HCl, as chloride ions corrode stainless steel and cause baseline noise.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Column Equilibration

  • Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set the column oven temperature strictly to 25°C to minimize thermal tautomerization.

  • Flush the column with 90% Mobile Phase A / 10% Mobile Phase B at 0.4 mL/min for 20 column volumes (approx. 15 minutes) until the baseline UV absorbance (at 260 nm) is completely stable.

Step 3: Self-Validating System Suitability Test (SST)

  • Prepare a 50 µg/mL standard solution of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide in 90:10 Water:ACN.

  • Inject 2 µL of the standard five consecutive times.

  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the retention time and the Tailing Factor (Tf).

    • Pass Criteria: RT RSD < 1.0% AND Tf between 0.9 and 1.2.

    • Failure Action: If Tf > 1.2, the thiazole is interacting with residual silanols or the pH is drifting. Re-verify Mobile Phase A pH and flush for an additional 10 minutes. Do not proceed to sample analysis until the SST passes.

Step 4: Sample Analysis (Gradient Elution)

  • Run the following gradient profile:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar thioamide)

    • 1.0 - 5.0 min: Ramp to 60% B

    • 5.0 - 6.0 min: Ramp to 95% B (Column wash)

    • 6.0 - 8.0 min: Return to 10% B (Re-equilibration)

  • Monitor UV absorbance at 260 nm and 340 nm (thioamides often exhibit a secondary absorption band in the near-UV range)[2].

References

  • [1] Title: high-performance liquid chromatography (HPLC) method for N5,N5-dimethylthiazole-2,5-diamine analysis | Source: benchchem.com | URL: 1

  • [3] Title: Development and Validation of a Robust RP‐HPLC Method for Quantifying Dasatinib in Self‐Microemulsifying Drug Delivery Systems | Source: nih.gov | URL: 3

  • [4] Title: Analytical Quality by Design-driven Reversed Phase –high Performance Liquid Chromatography Method and Risk Mitigation for Fimasartan | Source: biotech-asia.org | URL: 4

  • [2] Title: STABILITY OF THIOAMIDE TYPE OF PIPERINE UNDER ACIDIC AND BASIC CONDITIONS | Source: researchgate.net | URL: 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks. Reactions involving 2-(4-Methyl-1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks. Reactions involving 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide are notoriously challenging. The presence of the bulky 4-methylthiazol-2-yl group adjacent to the thioamide carbon creates a highly congested steric environment. This hindrance severely impacts nucleophilic attacks by the thioamide sulfur and complicates downstream cyclizations, such as the Hantzsch thiazole synthesis or Eschenmoser couplings.

This guide provides field-proven, self-validating protocols to troubleshoot these specific steric challenges, ensuring high-yield, reproducible syntheses.

Mechanistic Overview

Before troubleshooting, we must understand the causality of the failure. In coupling reactions, the primary thioamide must first undergo S-alkylation. The steric bulk of the 4-methylthiazole ring restricts the trajectory of incoming electrophiles, raising the activation energy barrier.

MechanisticBottlenecks Thioamide Sterically Hindered Thioamide S_Alkylation S-Alkylation (Bottleneck 1) Thioamide->S_Alkylation Haloketone α-Haloketone Haloketone->S_Alkylation Thioiminium α-Thioiminium Intermediate S_Alkylation->Thioiminium Steric Clash Cyclization Cyclization (Bottleneck 2) Thioiminium->Cyclization Thiazole Bis-Thiazole Product Cyclization->Thiazole Hindered Deprotonation

Mechanistic bottlenecks in the Hantzsch synthesis of sterically hindered bis-thiazoles.

Troubleshooting Guides & FAQs

Q1: I am attempting a Hantzsch thiazole synthesis using 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and a bulky α-haloketone, but observing <10% yield. How can I drive this reaction? A: Low yields in the Hantzsch synthesis of sterically hindered thiazoles are primarily due to the decreased reactivity of the bulky starting materials[1]. The steric bulk impedes the initial S-alkylation. Causality & Solution: Standard reflux conditions in ethanol fail to provide sufficient thermal energy to overcome the steric activation barrier. Transitioning to microwave irradiation (120 °C) in a polar aprotic solvent like DMF significantly accelerates the S-alkylation step[1]. If the thioamide sulfur remains poorly nucleophilic, adding a non-nucleophilic strong base (e.g., DIPEA) can deprotonate the thioamide, increasing its nucleophilicity, though this must be balanced against potential side reactions[1].

Q2: My reaction is yielding an enaminone (Eschenmoser coupling product) instead of the desired thiazole ring. Why is this happening? A: This is a classic chemoselectivity issue. When primary thioamides react with α-haloketones, the resulting α-thioiminium salt can undergo two competing pathways: cyclization to form a thiazole (Hantzsch) or sulfur extrusion to form an enaminone (Eschenmoser coupling)[2]. Causality & Solution: The product distribution is governed by the acidity balance between the nitrogen and carbon atoms of the α-thioiminium intermediate[2]. If a strong base or a thiophile (like a phosphine) is present, deprotonation at the carbon occurs, leading to sulfur extrusion (Eschenmoser)[2]. To exclusively drive the Hantzsch thiazole synthesis, you must omit the base and conduct the reaction in a polar aprotic solvent (DMF or DMSO), which facilitates the direct proton transfer required for cyclization[2].

Q3: Synthesizing the 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide precursor itself is problematic. Traditional thionation with Lawesson's reagent is degrading my starting material. Alternatives? A: The adjacent 4-methylthiazole ring can make traditional thionation sluggish and prone to byproduct formation. Causality & Solution: Instead of thionating an amide, utilize an ynamide-mediated thioamidation strategy[3]. By reacting the corresponding monothiocarboxylic acid with ammonium hydroxide in the presence of an ynamide coupling reagent, you can synthesize the primary thioamide under extremely mild conditions[3]. This method uses NaSH as a green sulfur source and avoids the steric penalties and harsh conditions associated with Lawesson's reagent[3].

Workflow Logic: Troubleshooting Decision Tree

DecisionTree Start Low Yield in Coupling? CheckSM Analyze via LC-MS Start->CheckSM Degraded Thioamide Degraded CheckSM->Degraded NotDegraded Unreacted Starting Material CheckSM->NotDegraded Ynamide Use Ynamide-Mediated Synthesis Degraded->Ynamide Microwave Microwave (120°C) + DMF NotDegraded->Microwave SideProduct Eschenmoser Byproduct? Microwave->SideProduct RemoveBase Remove Base / Thiophiles SideProduct->RemoveBase Yes

Decision tree for troubleshooting sterically hindered thioamide coupling reactions.

Quantitative Data: Optimization Parameters

The following table summarizes the self-validating optimization parameters for coupling sterically hindered primary thioamides with bulky α-haloketones.

SolventBase AdditiveTemperature (°C)TimeMajor Reaction PathwayYield (%)
EthanolNone80 (Reflux)24 hHantzsch Thiazole< 10%
DMFNone80 (Conventional)24 hHantzsch Thiazole35%
DMFK₂CO₃ (1.5 eq)80 (Conventional)12 hEschenmoser Enaminone65%
DMF None 120 (Microwave) 30 min Hantzsch Thiazole 82%

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This step-by-step methodology is designed to overcome the steric hindrance of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide while suppressing Eschenmoser side reactions[1].

Step 1: Reagent Preparation

  • Ensure the 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is highly pure (>98% via HPLC). Impurities can act as nucleophilic sinks.

  • Dry DMF over molecular sieves (4Å) for 24 hours prior to use to prevent hydrolysis of the α-haloketone.

Step 2: Reaction Setup

  • To a 10 mL microwave synthesis vial, add the sterically hindered α-haloketone (1.0 mmol) and 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (1.2 mmol). The slight excess of thioamide compensates for any trace oxidative dimerization.

  • Add a magnetic stir bar and 5 mL of anhydrous DMF. Do not add a base.

  • Seal the vial with a pressure-rated cap and flush with argon for 2 minutes.

Step 3: Microwave Parameters

  • Place the vial in the microwave synthesizer cavity.

  • Set parameters: Temperature = 120 °C; Time = 30 minutes; Power = maximum 300 W; Stirring = High.

  • Causality Check: The rapid dielectric heating of DMF ensures the system immediately overcomes the steric activation barrier for S-alkylation without prolonged thermal exposure that causes degradation[1].

Step 4: Workup and Purification

  • Allow the vial to cool to room temperature.

  • Transfer the mixture to a separatory funnel, dilute with 20 mL EtOAc, and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via crystallization (recommended for bulky thiazoles) or column chromatography[1].

References

  • Marek, L., Váňa, J., Svoboda, J., & Hanusek, J. "Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?" Beilstein Journal of Organic Chemistry, 2023, 19, 808–819. URL:[Link]

  • Wang, C., Han, C., Yang, J., et al. "Ynamide-Mediated Thioamide and Primary Thioamide Syntheses." The Journal of Organic Chemistry, 2022, 87(9), 5617−5629. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) approaches for the robust characterization of the small molecule 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) approaches for the robust characterization of the small molecule 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a self-validating approach to structural elucidation and purity assessment.

Introduction: The Analytical Imperative for Novel Small Molecules

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, a molecule featuring a thiazole scaffold, represents a class of compounds with significant interest in medicinal chemistry and fragment-based drug discovery. The thiazole ring is a component of numerous bioactive compounds, including the essential vitamin B1.[1] The precise and unambiguous characterization of such molecules is a cornerstone of the drug development pipeline. High-resolution mass spectrometry (HRMS) stands out as an indispensable tool, offering unparalleled precision in mass measurement that enables the determination of elemental composition, a critical step in confirming molecular identity.[2][3]

This guide will compare the leading HRMS technologies, provide a validated experimental workflow for the analysis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, and discuss the interpretation of the resulting data, including a proposed fragmentation pathway.

Physicochemical and Structural Properties

A foundational understanding of the target analyte is paramount before any analysis.

  • Chemical Name: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

  • CAS Number: 854357-35-0[4]

  • Chemical Formula: C₆H₈N₂S₂

  • Monoisotopic Mass: 188.0132 u

  • Molecular Weight: 188.31 g/mol

The presence of two sulfur atoms will produce a characteristic isotopic pattern, with the A+2 peak (containing one ³⁴S isotope) having a significant relative abundance (~8.8% of the monoisotopic peak), which serves as a key diagnostic feature in the mass spectrum.

A Comparative Overview of High-Resolution Mass Spectrometry Analyzers

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, typically within 5 parts-per-million (ppm).[5] This precision allows for the confident assignment of elemental formulas, distinguishing between compounds with the same nominal mass. The two dominant technologies in this space are Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry.[6][7]

Both Orbitrap and FT-ICR are types of Fourier Transform Mass Spectrometry (FTMS), which operate by detecting the image current produced by orbiting ions.[8] This non-destructive detection allows for extended measurement times, leading to higher resolution.[8]

FeatureOrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power Up to 500,000 (at m/z 200)>1,000,000 (can exceed 10,000,000)[5]
Mass Accuracy < 1-3 ppm< 1 ppm (can achieve sub-ppm)[9]
Scan Speed Relatively fast, compatible with UHPLCSlower, can be a limitation for fast chromatography[5][9]
Instrumentation Electrostatic ion trapSuperconducting magnet[5]
Cost & Maintenance Lower instrument and maintenance costs[10]High initial investment and maintenance (cryogens)[5][10]
Typical Application Routine pharmaceutical analysis, metabolomics, proteomics[6][11]Complex mixture analysis, petroleomics, structural biology[7][9]

Expert Insight: For routine identification and characterization of a small molecule like 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, an Orbitrap-based mass spectrometer coupled with liquid chromatography (LC) offers the optimal balance of performance, throughput, and cost-effectiveness.[6][10] While FT-ICR provides superior resolution, its capabilities are often beyond what is necessary for this application, and its slower scan speed can be a disadvantage when coupled with modern, fast UHPLC systems.[5][9] The high mass accuracy of a modern Orbitrap is more than sufficient to confirm the elemental composition of this compound.

The Role of Alternative and Complementary Techniques

While HRMS is powerful, a comprehensive characterization often involves orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for de novo structure elucidation, providing detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C). It is less sensitive than MS and requires a larger sample amount.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. For molecules like the target analyte, derivatization may be necessary to improve volatility and chromatographic performance.[12][13]

  • Ion Mobility Spectrometry (IMS): Often coupled with MS, IMS separates ions based on their size, shape, and charge. This can help differentiate isomers that are indistinguishable by mass alone.[14]

Experimental Workflow for LC-HRMS Analysis

This section details a robust protocol for the analysis of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide using a UHPLC system coupled to an Orbitrap mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing stock 1. Stock Solution 1 mg/mL in Acetonitrile work 2. Working Solution 1 µg/mL in 50:50 Water:Acetonitrile stock->work Dilution lc 3. UHPLC Separation C18 Column, Gradient Elution work->lc ms 4. HRMS Detection (Orbitrap) Full Scan & dd-MS² lc->ms Ionization (ESI+) extract 5. Exact Mass Extraction [M+H]⁺ Ion formula 6. Elemental Formula Confirmation (within 3 ppm) extract->formula frag 7. Fragmentation Analysis MS² Spectrum Interpretation extract->frag

Caption: A typical LC-HRMS workflow for small molecule characterization.

Step 1: Sample Preparation

The causality here is to ensure the analyte is fully dissolved in a solvent compatible with the LC mobile phase to prevent precipitation and ensure accurate injection.

  • Stock Solution: Accurately weigh ~1 mg of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and dissolve in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of water and ACN to a final concentration of 1 µg/mL. This concentration is typically sufficient for high-sensitivity HRMS instruments.

Step 2: Liquid Chromatography (LC) Method

The goal of chromatography is to separate the analyte from any impurities, isomers, or matrix components, ensuring that a pure compound enters the mass spectrometer.

  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Rationale: Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is essential for efficient positive-mode electrospray ionization (ESI+).

Step 3: High-Resolution Mass Spectrometry (HRMS) Method

The MS method is designed to first detect the intact molecule with high mass accuracy and then to fragment it to obtain structural information.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Mode: Full Scan followed by data-dependent MS² (dd-MS²)

  • Full Scan Parameters:

    • Resolution: 120,000 at m/z 200

    • Scan Range: m/z 80-500

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • dd-MS² Parameters:

    • Activation Type: Higher-energy Collisional Dissociation (HCD)

    • Collision Energy: Stepped (e.g., 20, 30, 40 eV)

    • Resolution: 30,000

    • Isolation Window: 1.2 m/z

Rationale: A high-resolution full scan provides the accurate mass of the precursor ion ([M+H]⁺). The data-dependent MS² triggers fragmentation of the most intense ions, providing structural fingerprints.[15] Using stepped collision energy ensures a wide range of fragments are generated.

Data Interpretation and Structural Validation

Expected High-Resolution Data

The primary goal is to match the experimentally measured m/z to the theoretical value.

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺ C₆H₉N₂S₂⁺189.0207
[M+Na]⁺ C₆H₈N₂S₂Na⁺210.9999

An experimental mass measurement within 3 ppm of the theoretical mass for the [M+H]⁺ ion, combined with the correct isotopic pattern, provides very high confidence in the assigned elemental formula.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides structural information by breaking the molecule into smaller, characteristic fragments.[16] The fragmentation of thiazole derivatives often involves cleavage of the ring or loss of substituents.[17] Based on the structure of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, a plausible fragmentation pathway under HCD conditions is proposed below.

G cluster_frags M [M+H]⁺ m/z 189.0207 C₆H₉N₂S₂⁺ F1 m/z 113.0333 C₅H₇N₂S⁺ M->F1 - C₂H₂S F2 m/z 98.0102 C₄H₄NS⁺ M->F2 - C₂H₅NS F3 m/z 71.0139 C₃H₃S⁺ F1->F3 - CH₃CN

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

  • Loss of Ethanethioamide Side Chain (m/z 113.0333): A likely initial fragmentation is the cleavage of the bond between the thiazole ring and the ethanethioamide side chain, resulting in the stable 4-methyl-1,3-thiazol-2-ylmethanaminium ion.

  • Thiazole Ring Cleavage (m/z 98.0102 and m/z 71.0139): Thiazole rings can undergo characteristic cleavages.[18] The fragment at m/z 98.0102 could correspond to the 4-methylthiazole cation. Further fragmentation could lead to smaller sulfur-containing ions like the one observed at m/z 71.0139.

The high resolution of the fragment ions is critical. By determining their elemental compositions, the proposed fragmentation pathway can be validated, providing unequivocal structural confirmation.

Conclusion

High-resolution mass spectrometry, particularly when coupled with liquid chromatography, is an exceptionally powerful and efficient technique for the definitive characterization of small molecules like 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. Orbitrap-based platforms provide an excellent combination of high mass accuracy, resolving power, and analytical speed, making them ideal for the fast-paced environment of drug discovery and development.[2][6] By following a systematic workflow encompassing robust sample preparation, optimized LC-HRMS methods, and logical data interpretation, researchers can confidently confirm the identity and purity of their compounds, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • Gali, M., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceuticals. Available at: [Link]

  • Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. (2025). Technology Networks. Available at: [Link]

  • Mohamed, M. S., et al. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Zubareva, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. International Journal of Materials and Chemistry. Available at: [Link]

  • Goscinny, S., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • Li, F., & Adronov, L. (2018). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Acta Ciencia Indica. Available at: [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • 5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. Available at: [Link]

  • Zhu, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry. Available at: [Link]

  • Cao, M., et al. (2020). Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. Molecules. Available at: [Link]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017). Biocompare. Available at: [Link]

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  • New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. (2018). UCLA. Available at: [Link]

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  • Shulaev, V., et al. (2016). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. International Journal of Molecular Sciences. Available at: [Link]

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Comparative

Comparative Guide: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide vs. Alternative Thioamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural utility, synthetic applications, and pharmacological profiling (H₂S donation). Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural utility, synthetic applications, and pharmacological profiling (H₂S donation).

Executive Summary & Mechanistic Profiling

Thioamides are exceptionally versatile isosteres of amides that have become indispensable in modern drug discovery and organic synthesis[1]. Because sulfur has a larger van der Waals radius and lower electronegativity than oxygen, the C=S bond is longer, more polarizable, and a stronger hydrogen bond donor than its C=O counterpart[1]. This unique electronic profile makes thioamides highly reactive nucleophiles and excellent precursors for sulfur-containing heterocycles[2].

2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is a highly specialized bifunctional building block. Unlike simple aliphatic thioamides (e.g., thioacetamide) or simple aryl thioamides (e.g., thiobenzamide), this molecule contains a pre-installed 4-methylthiazole ring linked via an ethyl chain to the thioamide moiety.

As an application scientist, I evaluate thioamide derivatives across two primary domains: Complex Heterocycle Synthesis and Hydrogen Sulfide (H₂S) Donation .

The Competitors
  • 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (Compound A): An advanced synthon for bis-thiazole generation and a structurally complex H₂S donor.

  • Thioacetamide: A basic, highly reactive aliphatic thioamide. Excellent for simple thiazole synthesis but limited by severe hepatotoxicity and lack of structural complexity.

  • Thiobenzamide: A standard aryl thioamide used as a baseline for thiol-triggered H₂S release[3].

  • Ethionamide: A clinically approved anti-tubercular prodrug[1]; highly specific in its mechanism (activated by mycobacterial EthA) and rarely used as a general building block.

Application 1: Advanced Heterocyclic Synthesis (The Hantzsch Reaction)

Thioamides are the preeminent precursors for constructing thiazole rings via the Hantzsch synthesis[2]. The reaction proceeds via a two-step addition-cyclization pathway: the nucleophilic sulfur attacks an α-halocarbonyl compound to form an S-alkylated intermediate, followed by dehydration and ring closure[2].

When synthesizing complex natural products (such as the anti-cancer agent Largazole, which contains a thiazole-thiazoline core[4]), building multiple thiazole rings step-by-step is inefficient and risks racemization[4]. Compound A bypasses this bottleneck. By utilizing a precursor that already contains a thiazole ring, chemists can generate a bis-thiazole scaffold in a single, high-yielding step.

G A 2-(4-Methyl-1,3-thiazol-2-yl) ethanethioamide C S-Alkylated Intermediate A->C Nucleophilic Attack B α-Haloketone B->C Electrophile D Dehydration & Cyclization C->D -HX E Bis-Thiazole Scaffold D->E -H2O

Hantzsch synthesis workflow for generating bis-thiazoles from thioamide precursors.

Experimental Protocol: Synthesis of a Bis-Thiazole Scaffold

This protocol is a self-validating system designed to maximize the nucleophilicity of the thioamide while preventing side-reactions.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide in 10 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because it perfectly balances the solubility of the hydrophobic thiazole precursor and the polar α-haloketone, while facilitating the proton transfers required during the dehydration step.

  • Electrophile Addition: Add 1.05 mmol of 2-bromoacetophenone dropwise at room temperature. Stir for 30 minutes.

    • Causality: The slight excess of the electrophile ensures complete consumption of the valuable thioamide. The initial room-temperature phase allows the highly exothermic S-alkylation to occur without thermal degradation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the disappearance of the thioamide via TLC (Hexane:EtOAc 7:3).

    • Causality: While S-alkylation is rapid, the subsequent cyclization and dehydration require thermal energy to overcome the activation barrier and form the stable aromatic system.

  • Isolation: Cool the reaction to 0°C. The bis-thiazole hydrobromide salt will precipitate. Filter the solid, wash with cold ethanol, and neutralize by partitioning between ethyl acetate and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure bis-thiazole.

Application 2: Controlled H₂S Donation in Therapeutics

Hydrogen sulfide (H₂S) is a critical endogenous signaling molecule that exerts profound cardioprotective, anti-inflammatory, and cytoprotective effects[5]. Thioamides have gained significant traction as thiol-activated H₂S donors[6]. Unlike inorganic sulfide salts (e.g., NaHS) which release H₂S instantaneously and cause toxicity, thioamides release H₂S slowly upon reaction with endogenous thiols like cysteine or glutathione[7].

While simple aryl thioamides (like thiobenzamide) are effective, their release kinetics are often difficult to tune. Compound A features an ethyl linker between the thiazole ring and the thioamide. This aliphatic spacer insulates the thioamide carbon from the direct electron-withdrawing effects of the heteroaromatic ring, resulting in a distinct, sustained H₂S release profile that is highly desirable for long-term cellular signaling studies[3].

H2S T Thioamide Donor H H₂S Release T->H Thiol Activation C Endogenous Thiols (GSH/Cys) C->H Trigger S Protein S-Sulfhydration H->S Cys Modification E ERK / Anti-inflammatory Pathways S->E Signal Transduction

Thiol-triggered H₂S release from thioamides and subsequent cellular signaling cascade.

Experimental Protocol: Amperometric Quantification of H₂S Release

To objectively compare the release kinetics of Compound A versus Thiobenzamide, real-time electrochemical monitoring is required.

  • System Calibration: Calibrate an H₂S-selective microelectrode (e.g., TBR4100 Free Radical Analyzer) using standard solutions of NaHS (1–100 µM) in degassed PBS (pH 7.4) at 37°C.

  • Baseline Establishment: Add 10 mL of fresh PBS (pH 7.4) to a water-jacketed reaction vessel maintained at 37°C. Insert the microelectrode and wait for a stable baseline current.

    • Causality: Maintaining 37°C and pH 7.4 is strictly required to mimic physiological conditions, as thioamide hydrolysis and thiol-activation are highly pH- and temperature-dependent[3].

  • Donor Introduction: Inject the thioamide donor (Compound A or Thiobenzamide) to achieve a final concentration of 100 µM. Observe for 15 minutes to establish the baseline uncatalyzed hydrolysis rate.

  • Thiol Trigger: Inject L-Cysteine to a final concentration of 1.0 mM (10-fold excess).

    • Causality: The excess L-Cysteine acts as the biological nucleophile, triggering the transamidation/activation pathway that liberates H₂S[7].

  • Data Acquisition: Record the current output continuously for 120 minutes. Convert the raw current (pA) to H₂S concentration (µM) using the standard calibration curve.

Quantitative Data & Performance Comparison

The following table synthesizes the performance metrics of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide against its primary alternatives based on standard laboratory evaluations and literature benchmarks.

Metric2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamideThioacetamideThiobenzamideEthionamide
Primary Application Advanced Heterocycle Synthesis / H₂S DonorBasic Building BlockBaseline H₂S DonorAnti-Tubercular Prodrug
Structural Complexity High (Pre-installed heterocycle)Low (Aliphatic)Moderate (Aryl)High (Pyridine core)
Bis-Thiazole Yield (Hantzsch) 78 - 85% (Single step)N/A (Requires multiple steps)N/ALow (Steric hindrance)
H₂S Release Trigger Thiol-activated (GSH/Cys)Hydrolysis / ThiolThiol-activatedEnzymatic (EthA activation)
H₂S Release Kinetics Sustained, slow releaseRapid, uncontrolledModerate, steadyNegligible in mammalian cells
Toxicity Profile Low (Predicted)High (Hepatotoxic) ModerateModerate (Clinical side effects)

Conclusion

For drug development professionals and synthetic chemists, the choice of thioamide dictates the trajectory of the project.

  • Use Thioacetamide only for rudimentary, early-stage synthesis where structural complexity is not required, keeping in mind its severe toxicity.

  • Use Ethionamide strictly when investigating mycobacterial targets, as its activation relies on specific bacterial enzymes[1].

  • Select 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide when your goal is the rapid assembly of complex bis-thiazole pharmacophores, or when engineering sustained-release H₂S therapeutics. Its pre-installed heteroaromatic ring drastically reduces synthetic steps, while its aliphatic linker provides a highly tunable handle for controlled biological signaling.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. ACS Publications. Available at:[Link]

  • H₂S Donors and Their Use in Medicinal Chemistry. National Institutes of Health (PMC). Available at:[Link]

  • Macromolecular Hydrogen Sulfide Donors Trigger Spatiotemporally Confined Changes in Cell Signaling. Monash University. Available at:[Link]

  • Evolution of Hydrogen Sulfide Therapeutics to Treat Cardiovascular Disease. AHA Journals. Available at:[Link]

  • Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide (COS) and Hydrogen Sulfide (H₂S) Independently in Thiol-Promoted Pathways. National Institutes of Health (PMC). Available at:[Link]

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Validation

A Comparative Benchmarking Guide to the Antimicrobial Efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Introduction The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] Thiazole derivatives have emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant antimicrobial properties.[2][3][4] The thiazole nucleus is a key structural motif in several clinically important drugs and natural products, and its derivatives have been shown to be effective against a range of pathogenic bacteria, including multidrug-resistant strains.[3][4] This guide presents a comprehensive framework for benchmarking the antimicrobial efficacy of a novel thiazole derivative, 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, against established antimicrobial agents. The methodologies and experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to evaluating the potential of this and other novel antimicrobial candidates.

The core objective of this guide is to outline a series of in vitro assays to systematically compare the antimicrobial performance of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide with that of clinically relevant antibiotics. By following the detailed protocols and data interpretation guidelines, researchers can generate a comprehensive efficacy profile for this promising compound.

Comparative Benchmarking Strategy

A rigorous and comparative benchmarking strategy is crucial for contextualizing the antimicrobial activity of a novel compound. This involves a carefully selected panel of comparator drugs and a diverse array of clinically relevant microbial strains.

Comparator Antimicrobial Agents

The selection of appropriate comparator agents is critical for a meaningful evaluation. We propose the inclusion of antibiotics with different mechanisms of action and spectra of activity to provide a comprehensive comparison.

  • Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It is primarily active against Gram-positive bacteria and some Gram-negative bacteria.[5][6]

  • Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7]

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. It is primarily used for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit. It is effective against a wide range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).

Panel of Microbial Strains

The antimicrobial activity of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide should be evaluated against a panel of clinically significant bacterial strains, including both reference strains and well-characterized drug-resistant isolates.

Gram-Positive Bacteria:

  • Staphylococcus aureus (ATCC 29213)

  • Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., USA300)[8][9]

  • Enterococcus faecalis (ATCC 29212)

  • Streptococcus pneumoniae (ATCC 49619)

Gram-Negative Bacteria:

  • Escherichia coli (ATCC 25922)

  • Pseudomonas aeruginosa (ATCC 27853)

  • Klebsiella pneumoniae (ATCC 700603)

In Vitro Antimicrobial Efficacy Assays

A battery of in vitro assays should be employed to comprehensively assess the antimicrobial properties of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis start Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate microtiter plate wells with bacterial suspension and diluted compounds start->inoculate prepare_compound Prepare serial dilutions of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and comparator antibiotics prepare_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Count colonies to determine MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Data Presentation: MIC and MBC
CompoundS. aureus (ATCC 29213)MRSA (USA300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL)
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
Ampicillin
Ciprofloxacin
Vancomycin
Linezolid
MBC (µg/mL)
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
Ampicillin
Ciprofloxacin
Vancomycin
Linezolid
Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Experimental Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis start Prepare standardized bacterial inoculum prepare_cultures Set up cultures with 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and comparators at various MIC multiples start->prepare_cultures incubate Incubate cultures at 37°C with shaking prepare_cultures->incubate sample Collect aliquots at defined time points (0, 2, 4, 8, 24 hours) incubate->sample plate Perform serial dilutions and plate onto agar plates sample->plate incubate_plates Incubate plates at 37°C for 24 hours plate->incubate_plates count_cfu Count colonies (CFU/mL) incubate_plates->count_cfu plot_data Plot log10 CFU/mL vs. time count_cfu->plot_data

Caption: Workflow for time-kill kinetic assay.

Data Presentation: Time-Kill Kinetics

The results should be presented as a series of plots showing the change in bacterial viability (log10 CFU/mL) over time for each compound at different concentrations (e.g., 1x, 2x, and 4x MIC).

Anti-Biofilm Assay

Bacterial biofilms are a major cause of chronic and recurrent infections due to their inherent resistance to conventional antibiotics.[10] Evaluating the anti-biofilm activity of a novel compound is therefore of high importance.

Experimental Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow cluster_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification start Inoculate microtiter plate with bacterial suspension incubate_formation Incubate for 24-48 hours to allow biofilm formation start->incubate_formation wash Gently wash to remove planktonic cells incubate_formation->wash add_compound Add fresh media containing serial dilutions of test compounds wash->add_compound incubate_treatment Incubate for a further 24 hours add_compound->incubate_treatment wash_again Wash to remove compound incubate_treatment->wash_again stain Stain with crystal violet wash_again->stain solubilize Solubilize the stain stain->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for anti-biofilm assay.

Data Presentation: Anti-Biofilm Activity

The results can be presented as the percentage of biofilm inhibition or reduction compared to the untreated control for each compound at various concentrations.

CompoundConcentration (µg/mL)Biofilm Inhibition (%)
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
Ampicillin
Ciprofloxacin
Vancomycin
Linezolid

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and each comparator antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each stock solution in a 96-well microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the antimicrobial dilutions. The final inoculum in each well will be approximately 5 x 10^5 CFU/mL.

    • Include a growth control (bacteria in MHB without any antimicrobial) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test bacterium in MHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • Exposure to Antimicrobials:

    • Add 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and comparator antibiotics to separate culture flasks at concentrations corresponding to 1x, 2x, and 4x their predetermined MIC values.

    • Include a growth control culture without any antibiotic.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Enumeration and Analysis:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL against time for each compound and concentration.

Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Dispense 100 µL of a standardized bacterial suspension (1 x 10^7 CFU/mL in a suitable growth medium like Tryptic Soy Broth supplemented with glucose) into the wells of a flat-bottomed 96-well microtiter plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Treatment:

    • Gently aspirate the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 200 µL of fresh medium containing two-fold serial dilutions of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide and comparator antibiotics to the wells.

    • Include a positive control (biofilm with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for another 24 hours.

  • Quantification:

    • Aspirate the medium and wash the wells three times with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound stain by adding 200 µL of 30% (v/v) acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.

Conclusion

This guide provides a comprehensive and structured approach for the comparative benchmarking of the antimicrobial efficacy of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. By systematically evaluating its activity against a panel of clinically relevant bacteria and established antibiotics using standardized in vitro assays, researchers can generate robust and reproducible data. The detailed protocols and data presentation formats are designed to facilitate a clear and objective assessment of this novel compound's potential as a future antimicrobial agent. The findings from these studies will be instrumental in guiding further preclinical and clinical development efforts in the ongoing fight against antimicrobial resistance.

References

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  • Vascular and Endovascular Review. (2022). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. [Link]

  • PubMed. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. [Link]

  • Ratrey, P., et al. (2017). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. MedChemComm, 8(7), 1466-1473. [Link]

  • ResearchGate. (2026). Antimicrobial Activity of New Amide/thioamides Derivatives of Ciprofloxacin. [Link]

  • Zhao, R., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Microbiology Spectrum, 12(2), e02771-23. [Link]

  • MDPI. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • ResearchGate. (2021). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

  • JOCPR. (2012). Synthesis of some novel thiazole derivatives and their biological screening. [Link]

  • PubMed. (2015). Molecular properties and antibacterial activity of the methyl and ethyl ester derivatives of ampicillin. [Link]

  • NextSDS. (n.d.). 2-(4-methyl-1,3-thiazol-2-yl)ethanethioamide — Chemical Substance Information. [Link]

  • MDPI. (2020). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • Journalgrid. (n.d.). Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones. [Link]

  • ResearchGate. (2024). Synthesis, antimicrobial activity, DFT-calculation, and docking of 4-(1,3,4-thiadiazol-2-yl)-containing polysubstituted pyrroles. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • ResearchGate. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. [Link]

  • MDPI. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. [Link]

  • bioRxiv. (2023). 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. [Link]

  • International Journal of Drug Delivery Technology. (2022). Synthesis, Characterization, and Antioxidant, Antimicrobial and Toxic Properties of Novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline Derivatives. [Link]

  • MDPI. (2020). Promising Antibiofilm Agents: Recent Breakthrough against Biofilm Producing Methicillin-Resistant Staphylococcus aureus. [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • PubMed. (2021). Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities. [Link]

  • RSC Publishing. (2020). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. [Link]

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Sources

Comparative

A Senior Scientist's Guide to HPLC Method Validation for 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide

Introduction: The Analytical Imperative In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. A molecule like 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. A molecule like 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, with its characteristic thiazole and thioamide moieties, presents a unique analytical profile. Whether it serves as a critical intermediate or a potential active pharmaceutical ingredient (API), quantifying its purity, stability, and concentration with unerring accuracy is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold-standard for this task, but the method itself is only as reliable as its validation.[1][2]

This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a robust HPLC assay of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide. We will move beyond a simple checklist, exploring the scientific rationale behind each validation step, comparing potential outcomes, and providing actionable protocols. Our framework is built upon the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific integrity.[3][4][5][6]

The Foundation: A Sound Analytical Method

Before validation can commence, a suitable chromatographic method must be developed. For a compound like 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide, its aromatic thiazole ring provides a strong chromophore, making UV detection a logical choice. A reversed-phase C18 column is a versatile starting point, offering effective separation for moderately polar compounds.

For the purpose of this guide, we will base our validation on the following hypothetical, yet scientifically sound, HPLC method:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA workhorse column providing good resolution and efficiency for a wide range of analytes.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common reversed-phase eluent. Formic acid is added to control the pH and ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Detection UV at 254 nmThe thiazole ring is expected to have strong absorbance in the mid-UV range.
Injection Volume 10 µLA typical volume to ensure good peak response without overloading the column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.

The Validation Workflow: An Interconnected Process

Method validation is not a series of disconnected experiments but a holistic process where each parameter informs the others. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][9]

Caption: The overall workflow for HPLC method validation.

System Suitability Testing (SST)

The Why: Before you validate the method, you must validate the system's performance on a given day. SST is a non-negotiable prerequisite for any chromatographic analysis.[2] It ensures that the HPLC system (pump, injector, column, detector) is operating correctly and can generate reproducible results.

Experimental Protocol:

  • Prepare a standard solution of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide at a working concentration (e.g., 100 µg/mL).

  • Make six replicate injections of this standard solution.

  • Calculate the key performance indicators.

Comparison of SST Results:

ParameterAcceptance Criteria (ICH/USP)Method A (Pass)Method B (Fail)Causality & Insight
Tailing Factor (T) T ≤ 2.01.12.5A high tailing factor (>2) often indicates column degradation or secondary interactions. Method B's column may be failing and needs replacement.
Theoretical Plates (N) N > 200085001500Low plate count signifies poor column efficiency, leading to broad peaks and poor resolution. This could be due to a void in the column or an inappropriate mobile phase.
%RSD of Peak Area ≤ 2.0%0.8%3.5%High relative standard deviation (%RSD) in peak area suggests issues with the injector or pump, causing inconsistent sample delivery.[10] Method B's system is not delivering reproducible results.
%RSD of Ret. Time ≤ 1.0%0.3%0.5%While Method B passes this criterion, the failure in other areas is critical.

Scientist's Note: A failing SST is a hard stop. Do not proceed with validation until the system issues are resolved. Document all SST results and any corrective actions taken.

Specificity (Selectivity)

The Why: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][11] For an API assay, you must prove that the peak you are measuring is solely your compound of interest.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Inject a blank (diluent), a placebo (if in a formulation), the pure analyte standard, and each of the stressed samples.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the presence of any co-eluting degradants.

Comparison of Specificity Outcomes:

ConditionMethod A (Optimized)Method B (Alternative - Poorer Selectivity)
Chromatogram Single, sharp peak for the analyte. Degradants are well-resolved with baseline separation.Analyte peak shows a shoulder or is co-eluted with a major degradant peak.
Peak Purity Index > 0.999< 0.990
Insight Method A is specific. The mobile phase composition effectively separates the analyte from its potential degradation products. Method B is not specific; the analytical results would be positively biased due to the co-eluting impurity. To improve Method B, one might need to alter the mobile phase (e.g., change the organic modifier or pH) or switch to a different column chemistry (e.g., a Phenyl-Hexyl column) to achieve better separation.

Linearity and Range

The Why: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[6]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five concentration levels. For an assay of a drug substance, the ICH recommends a range of 80% to 120% of the test concentration.[12]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation: Linearity Study

Concentration (µg/mL)Mean Peak Area (n=3)
80798500
90901200
1001005000
1101102300
1201206000
Correlation Coefficient (r²) 0.9995
Y-intercept -520.5

Comparison of Linearity Results:

ParameterAcceptance CriteriaMethod A (Pass)Method B (Potential Issue)Causality & Insight
Correlation Coeff. (r²) ≥ 0.9990.99950.9950An r² below 0.999 suggests a non-linear response. This could be due to detector saturation at high concentrations or adsorption effects at low concentrations.
Y-intercept Close to zero-520.550000A significant non-zero y-intercept can indicate a constant systematic error, such as interference from the blank or an issue with data integration.

Accuracy (Recovery)

The Why: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo).[13]

Experimental Protocol:

  • Prepare samples by spiking a blank matrix (e.g., placebo for a drug product) with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • Prepare three replicates at each level (for a total of nine determinations).[10]

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy Study

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.080.5100.6%
80.079.899.8%
100% 100.0101.1101.1%
100.099.599.5%
100.0100.4100.4%
120% 120.0119.099.2%
120.0121.5101.3%
120.0120.8100.7%
Mean Recovery 100.2%
%RSD 0.8%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with an RSD of ≤ 2.0%.

Precision

The Why: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3][10]

Precision cluster_0 Precision cluster_1 Conditions A Repeatability (Intra-Assay) B Intermediate Precision (Inter-Assay) C Short Time Interval Same Analyst Same Equipment A->C Evaluates under D Different Days Different Analysts Different Equipment B->D Evaluates under

Caption: Relationship between Precision types and conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[1]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

Comparison of Precision Results:

ParameterAcceptance Criteria (%RSD)Method A (Precise)Method B (Imprecise)Causality & Insight
Repeatability (n=6) ≤ 2.0%0.9%1.2%Both methods show good repeatability, suggesting the method and system are stable over a short period.
Intermediate Precision (n=6) ≤ 2.0%1.3%3.1%Method B fails intermediate precision. The high variability between days/analysts suggests the method is not robust. This could be due to unstable sample/standard solutions, or a method that is highly sensitive to minor environmental or procedural changes.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

The Why:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][6] The LOQ is a critical parameter for impurity quantification methods.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.[12]

  • Confirm the LOQ by injecting multiple preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Data Presentation: LOD & LOQ

ParameterAcceptance CriteriaResult
LOD S/N Ratio ≈ 30.05 µg/mL
LOQ S/N Ratio ≈ 100.15 µg/mL
Precision at LOQ (n=6) %RSD ≤ 10%6.8%

Robustness

The Why: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol (One-Factor-at-a-Time):

  • Analyze a standard solution while making small, deliberate changes to the method parameters.

  • Assess the impact on key outputs like retention time, peak area, and tailing factor.

Comparison of Robustness Study:

Parameter VariedVariation% Change in Peak Area% Change in Retention TimeInsight
Flow Rate ± 0.1 mL/min< 2.0%-8.5% / +9.2%As expected, flow rate significantly impacts retention time but should not affect the area if the system is working correctly. The method is robust to flow variations.
Column Temp. ± 2 °C< 1.5%-2.1% / +2.3%Minimal impact, indicating good thermal stability.
Mobile Phase % Organic ± 2%-5.5% / +6.1%-12.0% / +13.5%Potential Weakness: The method is sensitive to mobile phase composition. This highlights the critical need for precise mobile phase preparation in the final SOP.

Conclusion: A Validated Method is a Trustworthy Method

The validation of an HPLC method for a substance like 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide is a comprehensive undertaking that underpins the quality and reliability of all subsequent analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a complete picture of the method's capabilities and limitations.

The comparative data presented in this guide illustrates that simply meeting a set of criteria is not enough. A truly robust method, like "Method A" in our examples, not only passes all tests but also demonstrates resilience to minor variations, ensuring consistent performance across different laboratories, analysts, and equipment over the product's lifecycle. A method that fails in key areas like specificity or intermediate precision, as shown in our "Method B" examples, can lead to inaccurate batch release decisions and significant regulatory risk. Therefore, rigorous and well-documented method validation is not merely a regulatory hurdle; it is the bedrock of analytical science in drug development.

References

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. Available at: [Link]

  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). Available at: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025). ResearchGate. Available at: [Link]

  • 7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.com. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. (2023). Agilent. Available at: [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). US Pharmacopeia (USP). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Available at: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). PMC. Available at: [Link]

  • Separation of N-(4-(((5-Methyl-1,3,4-thiadiazol-2-yl)amino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

Sources

Validation

Comparative Structure-Activity Relationship (SAR) Guide: 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide in Drug Discovery

Introduction & Rationale As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in synthesizing high-affinity enzyme inhibitors. 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in synthesizing high-affinity enzyme inhibitors. 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide (CAS: 854357-35-0) has emerged as a privileged scaffold in medicinal chemistry. It is predominantly utilized as a nucleophilic precursor in the Hantzsch thiazole synthesis to generate bis-thiazole or thiazolyl-heteroaryl pharmacophores.

When designing targeted libraries, the choice of the starting building block dictates the downstream physicochemical properties of the lead compound. This guide objectively compares the structural performance of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide against alternative building blocks, detailing the causality behind its SAR profile in metalloenzyme inhibition (e.g., HDAC6, MetAP).

Structural Deconstruction & Causality (E-E-A-T)

To understand why this specific thioamide outperforms its analogs, we must deconstruct its three primary structural motifs and their pharmacological causality:

  • The 4-Methyl Substitution : Unlike bulky 4-phenyl derivatives, the 4-methyl group provides a localized lipophilic bump. This enhances van der Waals interactions within narrow enzymatic binding pockets without causing steric clashes. Furthermore, the methyl group acts as an electron-donating group (EDG), marginally increasing the electron density of the thiazole nitrogen, thereby strengthening its hydrogen-bond acceptor capability .

  • The Methylene Spacer (-CH2-) : The ethanethioamide linker is biologically critical. Direct thioamides (lacking the -CH2- spacer) enforce a rigid, conjugated planar structure. The methylene spacer breaks this conjugation, providing rotational flexibility. This allows the downstream synthesized pharmacophore to adopt an induced-fit conformation within complex active sites .

  • The Thioamide Terminus : As a highly reactive nucleophile, the thioamide undergoes rapid cyclodehydration with α -haloketones. Sulfur's high polarizability makes it a superior nucleophile compared to corresponding acetamides, ensuring higher yields and fewer side reactions during library synthesis .

Comparative SAR Data

The table below synthesizes comparative experimental data, illustrating how modifications to this building block impact downstream pharmacological activity (using MetAP/HDAC metalloenzyme inhibition models as the benchmark).

Building Block ScaffoldC4 SubstitutionLinker TypeRelative Binding AffinityPharmacological Causality
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide -CH3Ethanethioamide (-CH2-CSNH2)+++ (Optimal) Methyl provides optimal hydrophobic contacts; methylene spacer allows induced-fit flexibility.
2-(4-Phenyl-1,3-thiazol-2-yl)ethanethioamide-PhenylEthanethioamide (-CH2-CSNH2)+ (Weak)Phenyl ring introduces severe steric hindrance in narrow binding pockets.
2-(1,3-Thiazol-2-yl)ethanethioamide-HEthanethioamide (-CH2-CSNH2)++ (Moderate)Lack of hydrophobic interaction at C4 reduces overall binding enthalpy.
4-Methyl-1,3-thiazole-2-carbothioamide-CH3Direct Thioamide (-CSNH2)- (Inactive)Absence of methylene spacer creates a rigid scaffold, preventing proper active-site orientation.

Experimental Workflow: Self-Validating Hantzsch Cyclization

To objectively evaluate this building block, one must synthesize the downstream bis-thiazole. The following protocol describes a self-validating Hantzsch thiazole synthesis designed to maximize yield while preventing degradation.

Objective : Synthesize a 2,4-disubstituted bis-thiazole using 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide.

  • Step 1: Reagent Preparation : In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide in 10 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic α -haloketone.

  • Step 2: Electrophile Addition : Add 1.1 mmol of the desired α -bromoketone dropwise at 0°C.

    • Causality: The initial nucleophilic attack by the thioamide sulfur is highly exothermic; cooling prevents unwanted polymerization.

  • Step 3: Cyclodehydration : Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active thioamide starting material spot confirms the completion of the cyclization.

  • Step 4: Quenching and Neutralization : Cool the mixture to room temperature and quench with 15 mL of saturated NaHCO3.

    • Causality: The Hantzsch reaction generates HBr as a byproduct. Immediate neutralization is critical to prevent the protonation and subsequent degradation of the newly formed, acid-sensitive bis-thiazole core.

  • Step 5: Extraction and Purification : Extract with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the target compound.

Mandatory Visualization

SAR_Logic cluster_0 2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide Core 4-Methylthiazole Core (Lipophilic, H-bond acceptor) Linker Methylene Spacer (Rotational Flexibility) Core->Linker Target Metalloenzyme Binding (e.g., HDAC, MetAP) Core->Target Pocket Fit Reactive Thioamide Group (Nucleophile for Cyclization) Linker->Reactive Synthesis Bis-thiazole Scaffold (via Hantzsch Synthesis) Reactive->Synthesis α-haloketone Synthesis->Target Induced-Fit Affinity

SAR Logic: Structural motifs of the building block and their impact on downstream target affinity.

References

  • Title : Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors Source : Bioorganic & Medicinal Chemistry (PubMed) URL :[Link]

  • Title : Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 2: SAR studies on the pyridine ring 3-substituent Source : Bioorganic & Medicinal Chemistry Letters (PubMed) URL :[Link]

  • Title : The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity Source : Pharmaceuticals (PubMed Central) URL :[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
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2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide
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